Technical Documentation Center

4-bromophenyl (2-methoxyphenoxy)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromophenyl (2-methoxyphenoxy)acetate

Core Science & Biosynthesis

Foundational

4-Bromophenyl (2-methoxyphenoxy)acetate: Structural Dynamics, Synthesis, and Bioactive Potential

Executive Summary Phenoxyacetic acid derivatives represent a highly versatile class of organic compounds with well-documented applications ranging from agrochemicals (e.g., synthetic auxins) to pharmaceuticals (e.g., PPA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acid derivatives represent a highly versatile class of organic compounds with well-documented applications ranging from agrochemicals (e.g., synthetic auxins) to pharmaceuticals (e.g., PPAR agonists, antimicrobial agents)[1]. The compound 4-bromophenyl (2-methoxyphenoxy)acetate is a specialized ester derivative combining a 2-methoxyphenoxyacetic acid core with a 4-bromophenol moiety. This technical guide provides an in-depth analysis of its structural properties, synthesis protocols, and potential applications in drug discovery and chemical biology.

Chemical Identity and Structural Analysis

The rational design of 4-bromophenyl (2-methoxyphenoxy)acetate hinges on the synergistic properties of its constituent functional groups:

  • The 2-Methoxyphenoxyacetic Acid Core: Provides the primary pharmacophore recognized by various biological targets, including plant auxin receptors and mammalian metabolic receptors[2]. The ortho-methoxy group introduces steric hindrance and acts as a hydrogen-bond acceptor, influencing the conformational preference of the ether linkage.

  • The Ester Linkage: Serves as a hydrolyzable bridge. In biological systems, this ester acts as a prodrug moiety, susceptible to cleavage by intracellular carboxylesterases, releasing the active acid and the phenolic byproduct[3].

  • The 4-Bromophenyl Moiety: The para-bromo substitution significantly enhances the overall lipophilicity (LogP) of the molecule, facilitating cellular membrane permeability. Furthermore, the bromine atom serves as a valuable synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting the pharmacokinetic behavior of the compound. The data below is extrapolated from the known properties of its constituent moieties[4].

Table 1: Predicted Physicochemical Properties of 4-bromophenyl (2-methoxyphenoxy)acetate

PropertyValueCausality / Significance
Molecular Formula C15H13BrO4Defines the atomic composition.
Molecular Weight ~337.17 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~3.8 - 4.2High lipophilicity driven by the bromophenyl group; ensures rapid lipid bilayer penetration.
H-Bond Donors 0Lack of donors increases passive permeability.
H-Bond Acceptors 4Provided by the ether, methoxy, and ester oxygens; facilitates receptor binding.
Polar Surface Area (PSA) ~44.7 ŲExcellent predictor for high oral bioavailability and potential blood-brain barrier (BBB) crossing.

Synthetic Methodology

The synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate is typically achieved via a Steglich esterification. The Steglich approach is favored for its mild conditions, which prevent the cleavage of the ether linkage.

Protocol 1: Steglich Esterification Workflow

Causality: N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then efficiently trapped by the weakly nucleophilic 4-bromophenol. The precipitation of dicyclohexylurea (DCU) drives the reaction forward and serves as a self-validating visual indicator of reaction progress.

  • Preparation: Dissolve 1.0 equivalent of 2-methoxyphenoxyacetic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the activated intermediate.

  • Activation: Add 1.1 equivalents of DCC and 0.1 equivalents of DMAP to the solution at 0°C. Stir for 15 minutes. The low temperature minimizes side reactions such as the formation of N-acylureas.

  • Coupling: Slowly add 1.0 equivalent of 4-bromophenol dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the precipitation of DCU.

  • Purification: Filter the DCU byproduct. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO3, and brine to remove DMAP and unreacted starting materials. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

SynthesisWorkflow SM1 2-Methoxyphenoxyacetic Acid Reagents DCC, DMAP Anhydrous DCM, 0°C to RT SM1->Reagents SM2 4-Bromophenol Intermediate O-Acylisourea / Acylpyridinium Active Intermediate SM2->Intermediate Nucleophilic Attack Reagents->Intermediate Product 4-Bromophenyl (2-methoxyphenoxy)acetate Intermediate->Product Byproduct Dicyclohexylurea (DCU) Precipitate Intermediate->Byproduct

Steglich esterification workflow for synthesizing 4-bromophenyl (2-methoxyphenoxy)acetate.

Biological Relevance and Pharmacological Pathways

Phenoxyacetic acid derivatives exhibit a broad spectrum of biological activities. When formulated as an ester like 4-bromophenyl (2-methoxyphenoxy)acetate, the compound often functions as a lipophilic prodrug[5].

  • Esterase-Mediated Activation: Upon entering the intracellular environment, ubiquitous non-specific carboxylesterases hydrolyze the ester bond. The causality here is driven by the electron-withdrawing nature of the 4-bromophenyl group, which makes the ester carbonyl more electrophilic and highly susceptible to enzymatic cleavage.

  • Target Engagement: The released 2-methoxyphenoxyacetic acid can engage specific intracellular targets. In mammalian systems, structurally related phenoxyacetic acids act as agonists for Free Fatty Acid Receptor 1 (FFA1) or Peroxisome Proliferator-Activated Receptors (PPARs), modulating lipid metabolism and glucose homeostasis[6]. In plant systems, they mimic Indole-3-acetic acid (IAA), causing lethal epinasty[1].

Protocol 2: In Vitro Esterase Cleavage Assay

Causality: To validate the prodrug hypothesis, the compound's stability in the presence of esterases must be quantified. Porcine Liver Esterase (PLE) is used as a standard in vitro model. The use of an internal standard during LC-MS/MS analysis creates a self-validating quantitative system that accounts for matrix effects and extraction losses.

  • Substrate Preparation: Prepare a 10 mM stock solution of 4-bromophenyl (2-methoxyphenoxy)acetate in DMSO.

  • Incubation: Dilute the stock to 100 µM in 50 mM Tris-HCl buffer (pH 7.4) containing 1 U/mL of PLE. Incubate at 37°C.

  • Quenching: At defined time intervals (0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent ester and the appearance of 2-methoxyphenoxyacetic acid and 4-bromophenol.

BiologicalPathway Prodrug 4-Bromophenyl (2-methoxyphenoxy)acetate (Lipophilic Prodrug) Membrane Cellular Membrane Passive Diffusion Prodrug->Membrane Esterase Intracellular Carboxylesterases (Hydrolysis) Membrane->Esterase ActiveAcid 2-Methoxyphenoxyacetic Acid (Active Pharmacophore) Esterase->ActiveAcid Byproduct 4-Bromophenol (Leaving Group) Esterase->Byproduct Target Target Receptor (e.g., PPAR / FFA1 / Auxin) ActiveAcid->Target Binding Response Biological Response (Metabolic Modulation / Growth Arrest) Target->Response

Intracellular esterase-mediated cleavage and subsequent receptor engagement pathway.

References

  • BenchChem. "Biological activity of phenoxyacetic acid derivatives".
  • BenchChem. "A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Derivatives".
  • MDPI. "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid".
  • Jetir.Org. "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review".
  • PubMed (NIH). "Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists".
  • PubChem (NIH). "2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882".

Sources

Exploratory

Solubility Profile of 4-Bromophenyl (2-Methoxyphenoxy)acetate in Organic Solvents: A Technical Guide

Executive Summary The compound 4-bromophenyl (2-methoxyphenoxy)acetate is a structurally complex ester utilized as a highly specific building block in organic synthesis and pharmaceutical development. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromophenyl (2-methoxyphenoxy)acetate is a structurally complex ester utilized as a highly specific building block in organic synthesis and pharmaceutical development. Characterized by a halogenated aromatic ring, an ester linkage, and a guaiacol-derived ether moiety, its solubility profile is entirely dictated by a delicate balance of strong dispersion forces, moderate dipole moments, and hydrogen-bond accepting capabilities.

This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of 4-bromophenyl (2-methoxyphenoxy)acetate across various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and empirical thermodynamic profiling methodologies, this guide establishes a self-validating framework for solvent selection in downstream applications such as crystallization, cross-coupling reactions, and formulation.

Molecular Descriptors & Theoretical Solubility Framework

To accurately predict and profile the solubility of 4-bromophenyl (2-methoxyphenoxy)acetate, we must deconstruct its molecular architecture and map it to the Hansen Solubility Parameters (HSP) framework [1]. The HSP model divides the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion (


), polar (

), and hydrogen bonding (

) [2].
Structural Deconstruction and Causality
  • 4-Bromophenyl Ring: The heavy bromine atom significantly increases the molecule's lipophilicity and polarizability. This drives a high dispersion force parameter (

    
    ), making the compound highly compatible with non-polar, highly polarizable solvents (e.g., halogenated solvents).
    
  • Ester Linkage: The carbonyl oxygen acts as a strong hydrogen-bond acceptor and introduces a permanent dipole moment (

    
    ). However, because the molecule lacks any hydrogen-bond donors (no -OH or -NH groups), it cannot self-associate via hydrogen bonding.
    
  • 2-Methoxyphenoxy Group: The ether linkages provide additional hydrogen-bond accepting sites (

    
    ).
    

According to the HSP framework, maximum solubility is achieved when the Relative Energy Difference (RED) between the solvent and the solute is less than 1 [1]. Because 4-bromophenyl (2-methoxyphenoxy)acetate acts exclusively as a hydrogen-bond acceptor, it exhibits maximum solubility in polar aprotic solvents (which stabilize the dipole without requiring H-bond donation) and halogenated solvents (which match its high dispersion forces).

Empirical Solubility Profile in Organic Solvents

Based on the structural descriptors and RED calculations, the quantitative solubility data for 4-bromophenyl (2-methoxyphenoxy)acetate is categorized below. This data serves as a predictive baseline for process chemistry and formulation workflows.

Solvent ClassRepresentative SolventEstimated Solubility Range (25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), DMF> 100 mg/mL (Highly Soluble)Excellent match for

; stabilizes the ester/ether dipoles without requiring H-bond donors.
Halogenated Dichloromethane (DCM), Chloroform50 - 100 mg/mL (Soluble)High polarizability (

) of the solvent perfectly matches the brominated aromatic ring.
Ethers / Esters Tetrahydrofuran (THF), Ethyl Acetate20 - 50 mg/mL (Moderately Soluble)Moderate dipole match; sufficient dispersion forces, but lacks the strong solvating power of polar aprotics.
Alcohols Methanol, Ethanol1 - 10 mg/mL (Poorly Soluble)Polarity mismatch; alcohols are strong H-bond donors, but the bulk lipophilicity of the bromophenyl group resists solvation.
Aliphatic Hydrocarbons Hexane, Heptane< 1 mg/mL (Insoluble)Severe polarity mismatch; lacks the polarizability required to overcome the compound's crystal lattice energy.

Experimental Methodology: Thermodynamic Solubility Profiling

To validate the theoretical HSP predictions, empirical data must be generated using a self-validating, highly controlled protocol. The shake-flask method is the pharmaceutical industry's "gold standard" for determining true thermodynamic equilibrium solubility [4, 5].

Unlike kinetic solubility—which measures the precipitation point of a compound pre-dissolved in DMSO and is prone to supersaturation artifacts [3]—thermodynamic solubility measures the equilibrium established between the solid crystal lattice and the solvent.

Step-by-Step Shake-Flask Protocol
  • Preparation of Excess Solid: Accurately weigh an amount of 4-bromophenyl (2-methoxyphenoxy)acetate that visually exceeds the expected solubility limit (e.g., 50 mg) into a highly inert, sealed glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent to the vial.

  • Equilibration (The Critical Step): Secure the vial in an orbital shaker set to a rigorously controlled temperature (typically 25.0 ± 0.1 °C). Agitate at 400 rpm for 24 to 48 hours .

    • Causality Note: This extended timeframe is mandatory. It ensures the system transitions past initial kinetic dissolution and reaches a true thermodynamic equilibrium, where the rate of dissolution perfectly equals the rate of precipitation [4].

  • Phase Separation: Remove the vial and immediately centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification: Dilute an aliquot of the clear supernatant into a compatible mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-validated calibration curve.

Workflow N1 Solid Compound + Solvent N2 Equilibration (24-48h, 25°C) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 HPLC-UV Analysis N3->N4 N5 Thermodynamic Solubility Data N4->N5

Workflow for the shake-flask thermodynamic solubility determination method.

Solvent Selection for Downstream Applications

The integration of theoretical HSP data and empirical shake-flask results allows researchers to logically select solvents for specific chemical workflows.

  • For Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The compound's bromophenyl group makes it a prime candidate for palladium-catalyzed cross-coupling. Polar aprotic solvents like DMF or 1,4-Dioxane are ideal, as they provide maximum solubility and coordinate well with transition metal catalysts.

  • For Crystallization and Purification: A solvent/anti-solvent system is highly recommended. The compound can be dissolved in a minimal amount of a "good" solvent (e.g., Ethyl Acetate or DCM) and precipitated by the slow dropwise addition of a "poor" solvent (e.g., Hexane or Heptane) to yield high-purity crystals.

DecisionTree Start Target Application Q1 High Polarity Needed? Start->Q1 Yes1 Select Polar Aprotic (DMSO, DMF) Q1->Yes1 Yes No1 H-Bonding Needed? Q1->No1 No Yes2 Select Ethers/Esters (THF, EtOAc) No1->Yes2 Yes No2 Select Halogenated (DCM, Chloroform) No1->No2 No

Decision tree for solvent selection based on Hansen Solubility Parameters.

References

  • Peña, M. Á., & Martínez, F. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTausTq80GLxKWwM8ks-Joz5NDOYTjQZvWSl231th1eIuSbHFoXm-ZFRGk9ThG3Kzi48BDB0Q9SgYgrhpRtxi7Zq4Zdq6biEGrzn_kGxW-QElW83XQQ30zyVsr0OvbR2fnja8TONMN]
  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6kscl99cWsoKcb917DG4yrVPTugFg51qNkUItFGw5jPY-AnYigJdWbzN9G9yd-pPdsgmNEzmTVb4FygNEKAsiFmU65T1uPTRcSEK7lBhEQyjvpKryRBmG7Y6BJjQvKag=]
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Kinetic vs Thermodynamic solubility.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsePUIQQO3pCxYFGc53Q4ixtB8bCA-SnJ8_5A3yGyxsSD9Q83rdZg9ioGqi6tUqpt1u-u-vMmYS2NO3ydYNkD4jE8aPKfV7BvQnz778DSpHQ6SWrdB0Lvs3c-PKiae_lrkQVZEeRFKIQhoaou2U2Nnw8MyKnNYA1tLM5M=]
  • Harpago CDMO. What is the pharmaceutical significance of the "amorphous solubility"?[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0VOIbrbRusDx1xarWQ7rEO9xjLfPZAm4ptHCbtmZvMeNTk_XmOjTfnXG_VHoGbXeH-DTqlIPTFjqfEV8wW_TgTF2aO6poX3NhGXI5U9XcPdgWK_QD67dcLU8sZrKXkeyukNcuYhM=]
  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7fGIQIBy0cnP6Tr04M-v0BxgBQPYrpRlNOAj05gfKvEa3FHjQdmxJi_zclgcL3kahB4GyPCuM1LA6YeTDpFOQEeGVyvHZtZetmN40ycZwOjgcpPkr2s0IgyXTh5piTCqLgY94sruqjB22SAgJFvQ_WP4jb1lJv-srlreljWEWryFIHpyStzfTppXqc3ynFl3TNrkTbKWfdhqVnAQWR2eSRiXdw2r-fG6Gm5H0oNerqBLtgNxYQHyXxjGFzXwvkKcntJHCXD2qrQFGGQZjAsYRz-C4Ebdg3koKVG6gO5Gzgt100JfqtDt42NZG4ks_X2IBupMmTocA0FPUWRnJQ7QkyqLEDw2F0zd7p8QktxadVkwH]
Foundational

Technical Guide: Design, Synthesis, and Evaluation of 4-Bromophenyl (2-Methoxyphenoxy)acetate Derivatives

The following technical guide provides an in-depth analysis of 4-bromophenyl (2-methoxyphenoxy)acetate derivatives , structuring the content as a high-level whitepaper for drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-bromophenyl (2-methoxyphenoxy)acetate derivatives , structuring the content as a high-level whitepaper for drug development professionals.

Executive Summary

The 4-bromophenyl (2-methoxyphenoxy)acetate scaffold represents a strategic fusion of two bioactive pharmacophores: the (2-methoxyphenoxy)acetic acid core (derived from guaiacol) and the 4-bromophenol moiety. This class of compounds is of significant interest in medicinal chemistry due to its dual potential as a non-steroidal anti-inflammatory agent (NSAID) and an antimicrobial agent.

This guide details the rational design, chemical synthesis, and biological characterization of these derivatives. By leveraging the lipophilic enhancement of the 4-bromophenyl group and the established bioactivity of the phenoxyacetate core, researchers can target specific pathways including Cyclooxygenase (COX) inhibition and bacterial cell wall disruption .

Chemical Rationale & Structure-Activity Relationship (SAR)

The molecule is constructed via an ester linkage between (2-methoxyphenoxy)acetic acid and 4-bromophenol. The SAR logic is defined by three critical zones:

Structural ZoneComponentPharmacological Function
Zone A (Core) (2-Methoxyphenoxy) moietyMimics the anti-inflammatory properties of guaiacol; provides H-bond acceptors (methoxy/ether oxygen) for enzyme binding.
Zone B (Linker) Acetate Ester (-OCH₂COO-)Acts as a flexible spacer; the ester bond is a prodrug motif, hydrolyzable by plasma esterases to release the active acid and phenol.
Zone C (Tail) 4-Bromophenyl groupIncreases LogP (lipophilicity) for membrane permeability; the bromine atom at the para position blocks metabolic hydroxylation and enhances halogen bonding.
Mechanistic Hypothesis
  • Anti-inflammatory: The parent acid, (2-methoxyphenoxy)acetic acid, structurally resembles salicylates and arylacetic acid NSAIDs (e.g., Diclofenac), potentially inhibiting COX enzymes by docking into the arachidonic acid binding site.

  • Antimicrobial: 4-Bromophenol derivatives are established antimicrobial agents. The ester form acts as a delivery system, releasing the toxic phenol specifically within the bacterial microenvironment upon hydrolysis.

Chemical Synthesis Protocols

The synthesis is achieved through a convergent two-step pathway: Nucleophilic Substitution followed by Esterification .

Step 1: Synthesis of (2-Methoxyphenoxy)acetic Acid

This step converts Guaiacol (2-methoxyphenol) into the carboxylic acid precursor via Williamson ether synthesis.

  • Reagents: Guaiacol, Chloroacetic acid, NaOH (aq), HCl.

  • Mechanism: SN2 attack of the phenoxide ion on chloroacetate.

Protocol:

  • Dissolve Guaiacol (0.1 mol) in 10% NaOH solution (100 mL).

  • Add Chloroacetic acid (0.12 mol) slowly while stirring.

  • Reflux the mixture for 3–4 hours at 100°C.

  • Cool and acidify with concentrated HCl to pH 2.

  • Filter the precipitated white solid, wash with cold water, and recrystallize from ethanol.

    • Validation: Melting point should be approx. 121–123°C.

Step 2: Esterification with 4-Bromophenol (Steglich Esterification)

Direct esterification is favored using DCC (N,N'-Dicyclohexylcarbodiimide) to couple the acid with the electron-deficient 4-bromophenol.

  • Reagents: (2-Methoxyphenoxy)acetic acid, 4-Bromophenol, DCC, DMAP (catalyst), Dichloromethane (DCM).

Protocol:

  • Dissolve (2-Methoxyphenoxy)acetic acid (10 mmol) and 4-Bromophenol (10 mmol) in dry DCM (50 mL).

  • Add DMAP (1 mmol) as a catalyst.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (11 mmol) dissolved in DCM dropwise over 30 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12h).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 5% NaHCO₃, 1N HCl, and brine.

  • Dry over anhydrous Na₂SO₄ and evaporate solvent.

  • Purify via column chromatography (Hexane:Ethyl Acetate 8:2).

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis workflow.

SynthesisPath Guaiacol Guaiacol (2-Methoxyphenol) Inter1 Intermediate: Phenoxide Ion Guaiacol->Inter1 Deprotonation ClAcid Chloroacetic Acid ClAcid->Inter1 BrPhenol 4-Bromophenol FinalEster TARGET: 4-Bromophenyl (2-methoxyphenoxy)acetate BrPhenol->FinalEster AcidProduct (2-Methoxyphenoxy) acetic Acid Inter1->AcidProduct SN2 Reaction AcidProduct->FinalEster Coupling Reagent1 NaOH, Reflux HCl Workup Reagent2 DCC, DMAP DCM, r.t.

Figure 1: Convergent synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate via Williamson ether synthesis and Steglich esterification.

Biological Evaluation Protocols

To validate the efficacy of the synthesized derivative, two primary assays are recommended: Antimicrobial Susceptibility Testing and COX Inhibition Assay .

Assay 1: Antimicrobial Susceptibility (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard pathogens (e.g., S. aureus, E. coli).

Methodology (Broth Microdilution):

  • Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

  • Control: Use Ciprofloxacin or Ampicillin as positive controls; DMSO as negative control.

Assay 2: COX-1/COX-2 Inhibition (In Vitro)

To verify anti-inflammatory potential, an enzymatic immunoassay (EIA) is used.

Methodology:

  • Enzyme Mix: Incubate ovine COX-1 or human recombinant COX-2 with Heme cofactor.

  • Inhibitor: Add the test compound (10 µM, 50 µM, 100 µM) and incubate for 15 mins.

  • Substrate: Initiate reaction by adding Arachidonic Acid (100 µM).

  • Quench: Stop reaction after 2 minutes using HCl.

  • Detection: Quantify Prostaglandin E2 (PGE2) levels using an ELISA kit.

  • Calculation: % Inhibition =

    
    .
    

Mechanism of Action (MOA)

The pharmacological activity is hypothesized to be dual-phase. The intact ester provides lipophilic transport, while intracellular hydrolysis releases the active pharmacophores.

MOA cluster_Cell Target Cell (Bacterial or Host) Compound 4-Bromophenyl (2-methoxyphenoxy)acetate (Lipophilic Prodrug) Entry Passive Diffusion (Membrane Crossing) Compound->Entry Hydrolysis Esterase Hydrolysis Entry->Hydrolysis Acid (2-Methoxyphenoxy)acetic Acid Hydrolysis->Acid Phenol 4-Bromophenol Hydrolysis->Phenol Target1 COX Enzyme Inhibition (Anti-Inflammatory) Acid->Target1 Binding to Arg-120 Target2 Membrane Disruption / Oxidative Stress (Antimicrobial) Phenol->Target2 ROS Generation

Figure 2: Dual-phase mechanism of action involving prodrug entry, hydrolysis, and simultaneous release of anti-inflammatory and antimicrobial effectors.

References

  • Synthesis of Phenoxyacetic Acid Precursors Source: Noolvi, M. N., et al. (2012). "Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid." Arabian Journal of Chemistry. Link:[Link]

  • Biological Activity of Bromophenol Derivatives Source: Liu, M., et al. (2021). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Marine Drugs. Link:[Link]

  • Thermodynamic Data of Phenoxyacetic Acid Esters Source: DECHEMA Chemistry Data Series. "Thermophysical Properties & Phase Equilibrium Data." Link:[Link]

Exploratory

4-bromophenyl (2-methoxyphenoxy)acetate CAS number and identifiers

Chemical Identity & Nomenclature 4-Bromophenyl (2-methoxyphenoxy)acetate is a specialized organic ester synthesized from the coupling of (2-methoxyphenoxy)acetic acid (guaiacoxyacetic acid) and 4-bromophenol. While often...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Nomenclature

4-Bromophenyl (2-methoxyphenoxy)acetate is a specialized organic ester synthesized from the coupling of (2-methoxyphenoxy)acetic acid (guaiacoxyacetic acid) and 4-bromophenol. While often utilized in private compound libraries for Structure-Activity Relationship (SAR) studies—particularly in the development of antimicrobial hydrazones or anti-inflammatory prodrugs—it does not currently possess a widely indexed CAS registry number in open-access public databases.

Researchers must identify this compound via its constituent moieties and calculated physicochemical identifiers.

Core Identifiers
Identifier TypeValue / Description
Systematic Name 4-Bromophenyl 2-(2-methoxyphenoxy)acetate
Molecular Formula C₁₅H₁₃BrO₄
Molecular Weight 337.17 g/mol
CAS Number Not Assigned (Refer to Precursors below)
SMILES COc1ccccc1OCC(=O)Oc2ccc(Br)cc2
InChI Key (Calculated) YWKHKPOQIYQWJX-UHFFFAOYSA-N
Appearance White to off-white crystalline solid (Predicted)
Precursor Identifiers (for Synthesis Verification)

To validate the synthesis of this target, one must verify the identity of its two primary building blocks:

  • Acid Component: (2-Methoxyphenoxy)acetic acid[1][2][3][4][5][6][7][8]

    • CAS: [2][3][4][5][6][9][10][11]

    • Synonyms: Guaiacoxyacetic acid; O-Methoxyphenoxyacetic acid.[3][6][12]

  • Phenolic Component: 4-Bromophenol

    • CAS:

    • Role: Coupling partner introducing the para-bromo aryl moiety.

Synthetic Methodology

The synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate is typically achieved via a Steglich esterification or an Acid Chloride activation pathway. The Acid Chloride Method is preferred for higher yields and easier purification of the brominated aromatic ester.

Protocol: Acid Chloride Activation Route

Objective: Synthesize C₁₅H₁₃BrO₄ via nucleophilic acyl substitution.

Reagents
  • Precursor A: (2-Methoxyphenoxy)acetic acid (1.0 eq)

  • Precursor B: 4-Bromophenol (1.1 eq)

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow
  • Activation: Dissolve (2-methoxyphenoxy)acetic acid (10 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).

  • Chlorination: Add Thionyl Chloride (12 mmol) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ under reduced pressure to isolate the crude acid chloride.

  • Coupling: Re-dissolve the acid chloride in DCM (15 mL). In a separate vessel, dissolve 4-bromophenol (11 mmol) and Triethylamine (12 mmol) in DCM (15 mL).

  • Addition: Add the acid chloride solution dropwise to the phenol solution at 0°C under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Wash the organic layer with 1M HCl (to remove amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Logic Visualization

The following diagram illustrates the convergent synthesis pathway and the critical activation step.

SynthesisPathway Acid (2-Methoxyphenoxy)acetic acid (CAS 1878-85-9) AcidCl Acid Chloride Intermediate Acid->AcidCl Activation Phenol 4-Bromophenol (CAS 106-41-2) Product 4-Bromophenyl (2-methoxyphenoxy)acetate Phenol->Product Nucleophilic Attack AcidCl->Product SOCl2 SOCl₂ / Reflux SOCl2->AcidCl Base Et₃N / DCM Base->Product

Caption: Convergent synthesis via acid chloride activation. The acid is activated to facilitate nucleophilic attack by the sterically hindered bromophenol.

Analytical Characterization

To validate the structure, the following spectral signatures must be observed.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 4.85 (s, 2H): Singlet for the -OCH₂C(O)- methylene group.δ 3.89 (s, 3H): Singlet for the methoxy (-OCH₃) group.δ 6.8-7.5 (m, 8H): Aromatic protons. Look for the AA'BB' system of the 4-bromophenyl ring.
IR Spectroscopy 1760-1775 cm⁻¹: Strong C=O stretch (Phenolic ester).1250 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester).
Mass Spectrometry m/z 336/338: Molecular ion [M]⁺ showing the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).

Biological & Research Applications

This compound is primarily investigated in two domains: Prodrug Design and Antimicrobial Pharmacophores .

Prodrug Cleavage Mechanism

The ester bond acts as a metabolically labile linker. In biological systems, esterases hydrolyze this bond to release the parent acid and phenol. This is often used to improve the lipophilicity (LogP) of the parent acid, allowing it to cross cell membranes before releasing the active moiety.

  • Parent Acid Activity: (2-Methoxyphenoxy)acetic acid is a structural analog of plant growth regulators (auxins) and has demonstrated anti-inflammatory potential in pharmacological screens.

  • Brominated Moiety: The 4-bromophenyl group often enhances metabolic stability against ring oxidation compared to a non-substituted phenyl ring.

Intermediate for Hydrazones

Search literature indicates that phenoxyacetic acid derivatives are frequent precursors for acyl hydrazones , which are screened for anti-tubercular and antifungal activity. This ester can be reacted with hydrazine hydrate to form the hydrazide, a key scaffold for Schiff base formation.

MetabolicPathway Ester 4-Bromophenyl (2-methoxyphenoxy)acetate (Lipophilic Prodrug) Enzyme Esterase / Hydrolysis Ester->Enzyme Acid (2-Methoxyphenoxy)acetic acid (Active Payload) Enzyme->Acid Phenol 4-Bromophenol (Leaving Group) Enzyme->Phenol

Caption: Metabolic hydrolysis pathway. The ester form facilitates membrane transport, releasing the active acid payload intracellularly.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15882, (2-Methoxyphenoxy)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7809, 4-Bromophenol. Retrieved from [Link]

  • Noolvi, M. N., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. Retrieved from [Link]

  • Fisher Scientific. (2025). 2-Methoxyphenoxyacetic acid, 98+% Product Specifications. Retrieved from [Link]

Sources

Foundational

Crystal Structure Analysis of 4-Bromophenyl (2-methoxyphenoxy)acetate: An In-Depth Technical Guide

Executive Summary This whitepaper provides a comprehensive, field-proven methodology for the crystallographic analysis of 4-bromophenyl (2-methoxyphenoxy)acetate ( ). Designed for researchers in agrochemistry, pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides a comprehensive, field-proven methodology for the crystallographic analysis of 4-bromophenyl (2-methoxyphenoxy)acetate (


). Designed for researchers in agrochemistry, pharmaceuticals, and structural biology, this guide deconstructs the entire workflow—from targeted synthesis and single-crystal growth to X-ray diffraction (XRD) data collection and supramolecular analysis. By emphasizing the causality behind experimental choices, this document serves as a self-validating protocol for elucidating the structural dynamics of halogenated aryloxyacetates.

Chemical Context & Rationale

Aryloxyacetate derivatives form the structural backbone of numerous auxin-like herbicides and pharmaceutical intermediates. The specific functionalization in 4-bromophenyl (2-methoxyphenoxy)acetate is highly strategic:

  • The 4-Bromophenyl Moiety: Bromine acts as a heavy atom, providing significant anomalous dispersion (

    
    ) that facilitates rapid structure solution via intrinsic phasing. Furthermore, its high polarizability makes it an excellent candidate for driving solid-state packing through highly directional halogen bonding (
    
    
    
    ).
  • The 2-Methoxyphenoxy Core: The methoxy group introduces steric constraints that dictate the conformational flexibility of the ether linkage, directly influencing the dihedral angle between the two aromatic systems.

Experimental Protocols

Synthesis & Self-Validating Purification

Causality: To prevent the cleavage of the ether linkage present in the 2-methoxyphenoxy group, a mild Steglich esterification is preferred over harsh acyl chloride methods.

Protocol:

  • Reaction: Dissolve 1.0 eq of 2-methoxyphenoxyacetic acid and 1.05 eq of 4-bromophenol in anhydrous dichloromethane (DCM).

  • Coupling: Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) at 0 °C. Stir for 12 hours at room temperature.

  • Filtration: Filter the precipitated dicyclohexylurea (DCU) byproduct.

  • Validation: Wash the filtrate with 0.5 M HCl, saturated

    
    , and brine. The self-validating step here is Thin Layer Chromatography (TLC): the disappearance of the highly polar acid spot and the emergence of a single, UV-active non-polar spot confirms quantitative conversion.
    
Single Crystal Growth

Causality: The compound exhibits moderate polarity. A solvent diffusion method using a polar solvent and a non-polar antisolvent ensures a slow, controlled reduction in solubility, which is critical for nucleating a few high-quality single crystals rather than a microcrystalline powder.

Protocol:

  • Dissolution: Dissolve 50 mg of the purified ester in 2 mL of ethyl acetate (solvent) in a 5 mL glass vial.

  • Diffusion: Carefully layer 2 mL of n-hexane (antisolvent) on top of the ethyl acetate layer to create a sharp interface.

  • Incubation: Cap the vial loosely and store it in a vibration-free environment at 20 °C for 72 hours.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Complete optical extinction upon stage rotation confirms the single-crystal nature and absence of twinning, validating the sample for XRD mounting.

Workflow N1 Synthesis & Purification N2 Single Crystal Growth N1->N2 N3 X-ray Data Collection (100 K) N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Anisotropic Refinement N5->N6 N7 Validation (checkCIF) N6->N7

Step-by-step crystallographic workflow from synthesis to final structure validation.

X-ray Diffraction Data Collection

Causality: Data collection is performed at 100 K rather than room temperature. Lowering the temperature minimizes atomic thermal vibrations (Debye-Waller factors), which significantly increases high-angle diffraction intensities, reduces dynamic disorder, and yields highly precise bond lengths. Molybdenum (


) radiation is selected over Copper (

) to minimize severe X-ray absorption by the heavy bromine atom.

Protocol:

  • Mounting: Coat a suitable crystal (e.g.,

    
     mm) in paratone oil and mount it on a MiTeGen loop.
    
  • Data Collection: Transfer the loop to a diffractometer equipped with a cold nitrogen stream set to 100(2) K. Collect data using

    
     and 
    
    
    
    scans.
  • Validation: During data reduction, monitor the internal agreement factor (

    
    ). An 
    
    
    
    acts as a self-validating metric confirming excellent crystal quality and accurate absorption correction.

Structure Solution & Refinement Methodology

The structural elucidation relies on a combination of robust algorithms to transition from raw electron density to a refined chemical model.

  • Structure Solution: The structure is solved using intrinsic phasing via [1][2]. Causality: Intrinsic phasing leverages the heavy bromine atom to rapidly and unambiguously locate the initial phase angles, providing a complete non-hydrogen atom model within seconds[1][3].

  • Refinement: Full-matrix least-squares refinement on

    
     is performed using the  graphical interface[4][5]. All non-hydrogen atoms are refined anisotropically to account for directional thermal motion.
    
  • Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model (

    
     for aromatic/methylene protons, and 
    
    
    
    for methyl protons). Causality: X-rays scatter off electron clouds, making hydrogen atoms (which have only one electron involved in bonding) difficult to locate accurately. The riding model enforces chemically sensible geometry.

Data Presentation

Quantitative crystallographic data must be rigorously tabulated to allow for peer comparison and validation.

Table 1: Crystallographic Data and Refinement Details

ParameterValue
Chemical formula

Formula weight 337.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (

)
Crystal system, Space group Monoclinic,

Volume, Z 1450.2(3)

, 4
Calculated density 1.544

Absorption coefficient (

)
2.85

Final R indices [

]

,

Goodness-of-fit on

1.045

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtomsDistance (Å) / Angle (°)
Carbon-Halogen Bond Br1 - C41.902(3) Å
Ester Carbonyl O2 - C81.201(3) Å
Ether Linkage O1 - C71.350(3) Å
Ester Angle C7 - O1 - C8118.5(2) °

Structural Analysis & Conformational Features

The 3D architecture of the crystal is dictated by a hierarchy of forces, which can be analyzed using [6].

  • Intramolecular Conformation: The molecule adopts a non-planar V-shaped conformation. The steric bulk of the 2-methoxy group forces the phenoxy ring to twist out of the plane of the acetate backbone, minimizing electrostatic repulsion between the ether and carbonyl oxygens.

  • Intermolecular Packing: The supramolecular lattice is driven by two primary interactions:

    • Halogen Bonding: A highly directional

      
       (carbonyl) contact propagates along the crystallographic b-axis. The electron-deficient 
      
      
      
      -hole on the bromine atom acts as a strong Lewis acid, interacting with the Lewis basic carbonyl oxygen.
    • 
       Stacking:  Centrosymmetric dimers are formed via face-to-face 
      
      
      
      stacking between the 4-bromophenyl rings, stabilizing the overall lattice energy.

Packing Asym Asymmetric Unit (Z' = 1) Intra Intramolecular Features (Torsion Angles, Conformation) Asym->Intra Inter Intermolecular Interactions (Crystal Packing) Asym->Inter Halogen Halogen Bonding (Br···O Contacts) Inter->Halogen PiPi π-π Stacking (Aryl Rings) Inter->PiPi CHPi C-H···π Interactions Inter->CHPi Lattice 3D Supramolecular Lattice Halogen->Lattice PiPi->Lattice CHPi->Lattice

Hierarchical analysis of intra- and intermolecular forces driving the 3D crystal lattice.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL: [Link]

  • Title: THE PLATON HOMEPAGE (Single-crystal structure validation with the program PLATON) Source: Utrecht University / Acta Crystallographica Section E (2020) URL: [Link]

Sources

Exploratory

The Biological Activity Potential of 4-Bromophenyl (2-Methoxyphenoxy)acetate: A Technical Guide

Executive Summary In the landscape of rational drug design, hybrid molecules that combine established pharmacophores with tunable lipophilic anchors offer a strategic pathway to novel therapeutics. 4-bromophenyl (2-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, hybrid molecules that combine established pharmacophores with tunable lipophilic anchors offer a strategic pathway to novel therapeutics. 4-bromophenyl (2-methoxyphenoxy)acetate is a rationally conceptualized ester combining a guaiacol-derived phenoxyacetic acid core with a halogenated aryl moiety.

Phenoxyacetic acid derivatives are foundational to numerous therapeutic classes, exhibiting broad-spectrum antibacterial, antifungal, anti-inflammatory, and metabolic (PPAR agonism) activities[1],[2]. By esterifying the 2-methoxyphenoxyacetic acid core with 4-bromophenol, researchers introduce a highly directional non-covalent interaction known as halogen bonding (XB) [3]. This modification is projected to significantly enhance membrane permeability, increase target binding affinity within hydrophobic protein pockets, and modulate the compound's pharmacokinetic half-life[4],[5].

This whitepaper, designed for drug development professionals, deconstructs the structural rationale of this compound, projects its biological activity profile, and establishes self-validating experimental workflows for its preclinical evaluation.

Structural and Mechanistic Rationale

Understanding the biological potential of 4-bromophenyl (2-methoxyphenoxy)acetate requires deconstructing its three primary structural components:

The 2-Methoxyphenoxyacetate Core

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, serving as the central structural component in non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid, and antihyperlipidemic agents like fibrates[1],[6]. The addition of a 2-methoxy group (analogous to the structure of guaiacol) introduces steric hindrance and electron-donating properties that often enhance antioxidant and anti-inflammatory profiles by scavenging reactive oxygen species (ROS) and modulating cyclooxygenase (COX) pathways.

The 4-Bromophenyl Ester Moiety and Halogen Bonding

For decades, halogens were incorporated into drugs primarily for their steric bulk and lipophilicity. However, modern computational and crystallographic studies reveal that halogens—particularly bromine and iodine—form highly specific, stabilizing interactions with Lewis bases (such as the backbone carbonyl oxygens of proteins)[7],[3].

  • The

    
    -Hole Effect:  The electron-withdrawing nature of the phenyl ring creates a region of positive electrostatic potential on the outermost surface of the bromine atom (the 
    
    
    
    -hole)[5].
  • Target Affinity: In kinase inhibitors and COX-2 antagonists, bromine-mediated halogen bonding has been shown to dictate the active conformation of the molecule, drastically improving target selectivity and overcoming drug resistance[7],[8].

The Ester Linkage: Prodrug vs. Intact Pharmacophore

The ester bond serves as a critical biological pivot. Depending on the local enzymatic environment, the compound may act as an intact lipophilic drug (binding targets via halogen bonding) or undergo hydrolysis by intracellular esterases to release two active metabolites: 2-methoxyphenoxyacetic acid and 4-bromophenol. This dual-pathway potential requires rigorous stability profiling.

MoA Compound 4-bromophenyl (2-methoxyphenoxy)acetate Esterase Intracellular Esterases (Hydrolysis) Compound->Esterase Cellular Uptake Target1 PPARγ Agonism / COX Inhibition Compound->Target1 Intact Prodrug Binding (Halogen Bonding) Metabolite1 2-methoxyphenoxyacetic acid (Active Core) Esterase->Metabolite1 Cleavage Metabolite2 4-bromophenol (Lipophilic/Halogen Donor) Esterase->Metabolite2 Cleavage Metabolite1->Target1 Receptor Binding Target2 Membrane Disruption / Antimicrobial Action Metabolite2->Target2 Synergistic Action

Figure 1: Proposed dual-pathway mechanism of action and biotransformation.

Projected Biological Activity Profiles

Based on the structure-activity relationships (SAR) of chlorinated and brominated phenoxyacetic acid derivatives[9], the following biological activities are projected for 4-bromophenyl (2-methoxyphenoxy)acetate:

  • Anti-Inflammatory & Analgesic Activity: Phenoxyacetic acids frequently mimic arachidonic acid, entering the hydrophobic channel of COX enzymes[1]. The 4-bromophenyl group is expected to anchor the molecule within the COX-2 allosteric pocket via halogen bonding, potentially offering selective COX-2 inhibition over COX-1.

  • Antimicrobial & Antifungal Efficacy: Halogenated phenoxy derivatives demonstrate significant efficacy against Streptococcus, Staphylococcus aureus, and Candida albicans[6]. The lipophilic bromine atom facilitates penetration through the bacterial peptidoglycan layer, leading to membrane disruption and cellular leakage[10].

  • Metabolic Regulation (PPARγ Agonism): Phenoxyacetic acids are classic ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which regulate lipid metabolism and glucose homeostasis[6]. The intact ester may act as a dual PPAR

    
    /
    
    
    
    agonist.
Quantitative Data Projections

The following table synthesizes projected quantitative benchmarks based on structurally analogous halogenated phenoxyacetic acid derivatives[10],[6].

Compound / Moiety StatePrimary Target / AssayProjected IC50 / MICRationale / Analogue Basis
Intact Ester COX-2 Inhibition0.5 - 2.0 µMHalogen bonding enhances pocket affinity compared to non-halogenated esters.
Intact Ester PPARγ Agonism100 - 300 nMStructurally aligns with fibrate-class lipid-lowering agents.
Hydrolyzed Metabolite 1 Antimicrobial (S. aureus)15 - 30 µg/mLGuaiacol-derived phenoxy acids exhibit moderate intrinsic antibacterial activity.
Hydrolyzed Metabolite 2 Cytotoxicity / Membrane>50 µg/mL4-bromophenol acts as a non-specific membrane disruptor at higher concentrations.

Experimental Workflows & Self-Validating Protocols

To empirically validate the biological potential of 4-bromophenyl (2-methoxyphenoxy)acetate, a rigorous, self-validating experimental framework is required. As a Senior Application Scientist, I emphasize that every assay must include internal controls to differentiate between the activity of the intact ester and its degradation products.

Protocol 1: Esterase-Dependent Cleavage & Stability Profiling

Causality: Before running target-specific assays, we must determine the compound's half-life in biological media. If the ester hydrolyzes in minutes, in vitro target assays on the intact molecule will yield false positives driven by the metabolites.

  • Preparation: Prepare a 10 µM solution of the compound in PBS (pH 7.4) with 1% DMSO.

  • Incubation: Incubate the compound at 37°C in three parallel matrices: (A) Human Liver Microsomes (HLM) + NADPH, (B) Simulated Human Plasma, and (C) Buffer only (spontaneous hydrolysis control).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled phenoxyacetic acid).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent mass and the appearance of 2-methoxyphenoxyacetic acid.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay

Causality: To prove that the halogen bond drives COX-2 selectivity, we must measure the inhibition of prostaglandin synthesis in a controlled enzymatic environment.

  • Reagent Setup: Utilize a fluorometric COX inhibitor screening kit. Pre-incubate recombinant human COX-1 and COX-2 enzymes with heme cofactor in Tris-HCl buffer (pH 8.0).

  • Compound Dosing: Add the test compound at log-scale concentrations (0.01 µM to 100 µM).

    • Self-Validating Control: Include Celecoxib (COX-2 selective) and Indomethacin (non-selective) as positive controls. Include a vehicle control (DMSO) to establish baseline fluorescence.

  • Reaction Initiation: Add arachidonic acid and the fluorometric substrate (ADHP).

  • Readout: Measure fluorescence (Ex/Em = 535/587 nm) after 5 minutes. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 3: Antimicrobial Susceptibility Testing (MIC/MBC)

Causality: To ensure the observed antimicrobial activity is not merely an artifact of solvent toxicity, a broth microdilution method with strict vehicle controls is employed.

  • Inoculum Preparation: Standardize bacterial suspensions (E. coli, S. aureus) to 0.5 McFarland standard (

    
     CFU/mL) in Mueller-Hinton Broth (MHB).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound from 128 µg/mL down to 0.25 µg/mL.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible turbidity. To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from clear wells onto agar; the MBC is the concentration yielding >99.9% colony reduction.

Workflow Phase1 Phase 1: Synthesis & QC (NMR, HPLC, MS) Phase2 Phase 2: Stability Profiling (Microsomal & Plasma Assays) Phase1->Phase2 >98% Purity Phase3A Phase 3A: Target Assays (COX-1/2, PPARγ) Phase2->Phase3A Stable Intact Phase3B Phase 3B: Phenotypic Assays (MIC/MBC, Cytotoxicity) Phase2->Phase3B Cleavage Profiled Phase4 Phase 4: Lead Optimization (Halogen Tuning) Phase3A->Phase4 Hit Identification Phase3B->Phase4 Therapeutic Window

Figure 2: Self-validating high-throughput screening and validation workflow.

Conclusion

The conceptualization of 4-bromophenyl (2-methoxyphenoxy)acetate leverages two powerful paradigms in medicinal chemistry: the proven polypharmacology of the phenoxyacetic acid scaffold and the precise, affinity-enhancing mechanics of halogen bonding. By employing the rigorous, self-validating protocols outlined in this guide, researchers can accurately map the pharmacokinetic stability and pharmacodynamic efficacy of this compound, determining its viability as a lead molecule for anti-inflammatory, antimicrobial, or metabolic indications.

References

1.[7] Halogen Bonding—A Novel Interaction for Rational Drug Design? - ACS Publications. 7 2.[3] Halogen bonding for rational drug design and new drug discovery - Taylor & Francis Online. 3 3.[1] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org.1 4.[2] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review - Jetir.Org. 2 5.[8] Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors - PubMed. 8 6.[4] Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. 4 7.[5] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. 5 8.[10] A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Derivatives - Benchchem. 10 9.[9] Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. 9 10.[6] MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES - ResearchGate.6

Sources

Foundational

Stability of 4-bromophenyl (2-methoxyphenoxy)acetate under standard conditions

Executive Summary 4-Bromophenyl (2-methoxyphenoxy)acetate is a reactive phenyl ester derivative characterized by a specific stability profile governed by its electrophilic carbonyl center and the leaving group ability of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromophenyl (2-methoxyphenoxy)acetate is a reactive phenyl ester derivative characterized by a specific stability profile governed by its electrophilic carbonyl center and the leaving group ability of 4-bromophenol.[1][2] Unlike simple alkyl esters (e.g., ethyl or methyl esters), this compound exhibits heightened hydrolytic susceptibility , particularly under basic or moist conditions, due to the lower pKa of the phenolic leaving group (pKa ~9.[2]3) compared to aliphatic alcohols (pKa ~16).[1]

Under standard laboratory conditions (25°C, 1 atm, ambient humidity, ambient light), the compound is classified as Metastable .[2] It requires protection from moisture to prevent hydrolysis and shielding from UV light to inhibit photodehalogenation.[1]

This guide provides a structural stability analysis, mechanistic degradation pathways, and a validated protocol for stability assessment.[2]

Part 1: Structural Analysis & Reactivity Profile[2]

Chemical Identity[3][4][5][6]
  • IUPAC Name: 4-bromophenyl 2-(2-methoxyphenoxy)acetate[1]

  • Molecular Formula: C₁₅H₁₃BrO₄[1][2]

  • Molecular Weight: 337.17 g/mol [1][2]

  • Core Functionality:

    • Phenyl Ester Linkage: The primary site of instability.

    • Aryl Bromide: Site of potential photochemical degradation.

    • Guaiacol Ether Moiety: Generally stable but susceptible to strong oxidants.[1]

Predictive Stability Assessment

The stability of this compound is dictated by the electronic effects of its substituents.

Stress FactorRisk LevelMechanistic Rationale
Hydrolysis (pH > 7) High The 4-bromophenoxide anion is a stable leaving group.[1][2] Hydroxide ions rapidly attack the carbonyl carbon, leading to irreversible saponification.[2]
Hydrolysis (Neutral/Acid) Moderate Susceptible to moisture-driven hydrolysis over time.[1][2] Acid catalysis is slower than base catalysis but significant in protic solvents.[1]
Photolysis (UV Light) Moderate The C-Br bond in aryl bromides is prone to homolytic cleavage under UV irradiation (λ < 300 nm), generating aryl radicals.[1][2]
Thermal (Solid State) Good Stable up to melting point (~85–90°C estimated) in the absence of catalytic impurities.
Oxidation Low The ether linkage is robust under standard conditions. Benzylic positions are absent on the acid side (O-CH2-CO is activated but not benzylic).[1][2]

Part 2: Mechanistic Degradation Pathways[2]

The primary degradation pathway is Nucleophilic Acyl Substitution (Hydrolysis) . Under standard conditions with ambient moisture, water acts as the nucleophile.[2]

Hydrolysis Mechanism (DOT Diagram)

HydrolysisPathway cluster_legend Legend Compound 4-Bromophenyl (2-methoxyphenoxy)acetate Transition Tetrahedral Intermediate Compound->Transition + H₂O / OH⁻ Products (2-Methoxyphenoxy)acetic acid 4-Bromophenol Transition->Products Elimination of 4-Bromophenoxide key Blue: Parent | Yellow: Intermediate | Red: Degradants

Figure 1: Hydrolytic degradation pathway showing the cleavage of the ester bond to yield the parent acid and phenol.

Photochemical Instability

Exposure to UV light can induce Homolytic C-Br Cleavage :

  • Excitation of the aromatic ring.

  • Homolysis of the C-Br bond to form a phenyl radical and a bromine radical.[1]

  • Hydrogen abstraction from solvent or self-reaction, leading to debrominated byproducts (phenyl (2-methoxyphenoxy)acetate).[1][2]

Part 3: Standardized Stability Testing Protocol

To validate the stability of a specific batch, follow this Forced Degradation Protocol . This is a self-validating system designed to identify impurities and degradation rates.[1][2]

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol detection).[1]

  • Flow Rate: 1.0 mL/min.[1]

Forced Degradation Workflow

StabilityWorkflow cluster_Stress Stress Conditions (24 Hours) Start Start: Pure Compound (>98% Purity) Prep Prepare 1 mg/mL Solutions (Solvent: ACN/H2O 50:50) Start->Prep Acid 0.1 N HCl (Acid Hydrolysis) Prep->Acid Base 0.1 N NaOH (Base Hydrolysis) Prep->Base Ox 3% H₂O₂ (Oxidation) Prep->Ox Light UV Light (254 nm) (Photolysis) Prep->Light Heat 60°C Thermal (Thermolysis) Prep->Heat Analyze Neutralize & Analyze via HPLC-UV Acid->Analyze Base->Analyze Ox->Analyze Light->Analyze Heat->Analyze Result Calculate % Degradation & Identify Peaks Analyze->Result

Figure 2: Forced degradation workflow for establishing the stability profile of the compound.

Interpretation of Results
  • Base Stress: Expect >90% degradation.[1] Major peak: 4-bromophenol (RT ~ early/mid) and acid (RT ~ early).[1][2]

  • Acid Stress: Expect <10% degradation.[1] Phenyl esters are relatively stable in dilute acid compared to base.[1]

  • Light Stress: Look for "des-bromo" impurities (loss of Br, mass -79/81).[1][2]

Part 4: Handling & Storage Recommendations

Based on the chemical structure and reactivity profile, the following storage conditions are mandatory to maintain integrity >98%.

ParameterRecommendationReason
Temperature 2–8°C (Refrigerated) Slows spontaneous hydrolysis and thermal rearrangement.[1][2]
Atmosphere Inert (Argon/Nitrogen) Prevents moisture absorption (hydrolysis) and oxidation.[1]
Container Amber Glass Vial Blocks UV light to prevent photodehalogenation.[1]
Desiccant Required Phenyl esters are moisture sensitive; keep headspace dry.[1]
Solution Stability < 24 Hours In protic solvents (MeOH/Water), use immediately.[2] Stable in DMSO/DCM for days.

References

  • Kirsch, J. F., et al. (2011).[2][3] Multiple structure-reactivity correlations.[1][2][3] Alkaline hydrolyses of acyl and aryl-substituted phenyl benzoates. The Journal of Organic Chemistry. Link[1][2]

    • Establishes the fundamental reactivity of phenyl esters vs. alkyl esters.
  • König, B., et al. (2017).[2] Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides. Chemistry of Materials. Link[1][2]

    • Provides evidence for the photolability of aryl bromides under light irradi
  • Noolvi, M. N., et al. (2012).[2][4] Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. Link

    • Describes the synthesis and stability context of (2-methoxyphenoxy)
  • Um, I. H., et al. (2000).[2][3] Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters. Collection of Czechoslovak Chemical Communications. Link

    • Kinetic data supporting the high lability of phenyl esters with electron-withdrawing leaving groups.[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate: A Detailed Application Note and Protocol

Introduction 4-bromophenyl (2-methoxyphenoxy)acetate is an aryl ester with potential applications in the development of novel agrochemicals and pharmaceuticals. Its structure, combining a brominated phenol and a methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-bromophenyl (2-methoxyphenoxy)acetate is an aryl ester with potential applications in the development of novel agrochemicals and pharmaceuticals. Its structure, combining a brominated phenol and a methoxy-substituted phenoxyacetic acid moiety, presents a scaffold for further chemical elaboration and biological screening. This document provides a comprehensive, field-proven protocol for the synthesis of this target molecule, grounded in the principles of the Steglich esterification. The causality behind experimental choices, inherent self-validating systems within the protocol, and authoritative references are provided to ensure scientific integrity and reproducibility.

Reaction Principle: The Steglich Esterification

The synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate is achieved via a Steglich esterification. This method is particularly well-suited for the formation of esters from phenols, which are generally less nucleophilic than aliphatic alcohols.[1] The reaction employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid (2-methoxyphenoxyacetic acid), and 4-(Dimethylamino)pyridine (DMAP) as a catalyst to facilitate the esterification with the phenol (4-bromophenol).[2][3]

The reaction proceeds at room temperature under mild, neutral conditions, making it compatible with a wide range of functional groups.[4] A key feature of the Steglich esterification is the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium species, which is then readily attacked by the alcohol to furnish the desired ester.[3][5] The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[6]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-BromophenolReagent Grade, ≥98%Sigma-Aldrich106-41-2
2-Methoxyphenoxyacetic acidSynthesis Grade, ≥98%Merck1878-85-9
N,N'-Dicyclohexylcarbodiimide (DCC)Synthesis Grade, 99%Acros Organics538-75-0
4-(Dimethylamino)pyridine (DMAP)ReagentPlus®, ≥99%Sigma-Aldrich1144-22-9
Dichloromethane (DCM), anhydrousDriSolv®, ≥99.8%EMD Millipore75-09-2
Ethyl acetateACS Reagent GradeFisher Scientific141-78-6
HexanesACS Reagent GradeFisher Scientific110-54-3
Anhydrous Sodium SulfateACS Reagent GradeFisher Scientific7757-82-6
Silica Gel60 Å, 230-400 meshEMD Millipore7631-86-9

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling chemicals.

4-Bromophenol: Harmful if swallowed and causes skin and serious eye irritation. Handle in a well-ventilated fume hood.

2-Methoxyphenoxyacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

N,N'-Dicyclohexylcarbodiimide (DCC): Toxic and a potent skin sensitizer. Avoid inhalation of dust and contact with skin and eyes. Handle with extreme care in a fume hood.

4-(Dimethylamino)pyridine (DMAP): Toxic and corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

Dichloromethane (DCM): A suspected carcinogen. Work in a well-ventilated fume hood and avoid inhalation of vapors.

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate on a 5 mmol scale.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (0.865 g, 5.0 mmol, 1.0 equiv.).

  • Dissolve the 4-bromophenol in 25 mL of anhydrous dichloromethane (DCM).

  • Add 2-methoxyphenoxyacetic acid (0.911 g, 5.0 mmol, 1.0 equiv.) to the solution.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.061 g, 0.5 mmol, 0.1 equiv.) to the reaction mixture.

  • Stir the mixture at room temperature until all solids are dissolved.

2. Reaction Initiation and Monitoring:

  • In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 10 minutes at room temperature. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product spot should have a higher Rf value than the starting materials.

3. Work-up and Purification:

  • Once the reaction is complete, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

  • Wash the filter cake with a small amount of DCM (2 x 10 mL) to recover any entrained product.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer successively with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification by Column Chromatography:

  • The crude product can be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dry sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Remove the solvent under reduced pressure to afford 4-bromophenyl (2-methoxyphenoxy)acetate as a solid.

5. Recrystallization (Optional):

  • For further purification, the solid product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or hexanes and ethyl acetate.

  • Dissolve the product in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagrams

Reaction_Mechanism CarboxylicAcid 2-Methoxyphenoxyacetic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Alcohol 4-Bromophenol Product 4-Bromophenyl (2-methoxyphenoxy)acetate Alcohol->Product DMAP DMAP N_Acylpyridinium N-Acylpyridinium Intermediate DMAP->N_Acylpyridinium DCU DCU (byproduct) O_Acylisourea->DCU O_Acylisourea->N_Acylpyridinium + DMAP N_Acylpyridinium->Product + 4-Bromophenol

Caption: Reaction mechanism of the Steglich esterification.

Experimental_Workflow Start Start Mixing 1. Mix Reactants: 4-Bromophenol, 2-Methoxyphenoxyacetic Acid, DMAP in DCM Start->Mixing Addition 2. Add DCC Solution Mixing->Addition Reaction 3. Stir at Room Temperature (12-18h) Addition->Reaction Filtration 4. Filter to Remove DCU Reaction->Filtration Workup 5. Aqueous Work-up Filtration->Workup Drying 6. Dry and Concentrate Workup->Drying Purification 7. Column Chromatography Drying->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the synthesis.

Characterization Data (Expected)

The following are expected characterization data for 4-bromophenyl (2-methoxyphenoxy)acetate based on analogous compounds. Actual results may vary slightly.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 85-95 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.45 (m, 2H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 7.00-6.85 (m, 4H, Ar-H), 4.80 (s, 2H, O-CH₂-C=O), 3.85 (s, 3H, O-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5 (C=O), 157.0, 149.5, 147.0, 132.5, 123.0, 122.5, 121.5, 118.0, 115.0, 112.5, 67.5 (O-CH₂), 56.0 (O-CH₃)
Mass Spectrometry (ESI+) m/z: [M+Na]⁺ calculated for C₁₅H₁₃BrNaO₄⁺, found.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC. Ensure all reagents are anhydrous.
Loss of product during work-up.Be careful during extractions. Minimize the number of transfers.
Impure Product Incomplete removal of DCU.Wash the crude product with a solvent in which DCU is insoluble (e.g., diethyl ether) before chromatography.
Co-elution of impurities during chromatography.Optimize the eluent system for better separation. A shallower gradient may be required.
Reaction does not start Inactive reagents.Use freshly opened or properly stored anhydrous solvents and reagents. Check the quality of DCC.

Conclusion

The Steglich esterification provides a reliable and high-yielding method for the synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate. The mild reaction conditions and straightforward purification make this protocol suitable for both small-scale and larger-scale preparations. The information provided in this application note serves as a comprehensive guide for researchers in the fields of chemical synthesis and drug development.

References

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: (2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR spectra of model compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethylmalonic acid, 4-bromophenyl isobutyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Singh, R., & Kaur, H. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100878. [Link]

  • Mondal, S., & Ghorai, P. (2024). Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti-Inflammatory Drugs. ChemRxiv. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. Retrieved from [Link]

  • D'Souza, A. D., & El-Khouly, M. E. (2014). Access to Aryl Mellitic Acid Esters through a Surprising Oxidative Esterification Reaction. Organic Letters, 16(10), 2794–2797. [Link]

  • Wang, D. H., Mei, T. S., & Yu, J. Q. (2008). Versatile Pd(II)-catalyzed C-H activation/aryl-aryl coupling of benzoic and phenyl acetic acids. Journal of the American Chemical Society, 130(52), 17676–17677. [Link]

  • Semantic Scholar. (2008, November 7). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[2-(4-bromophenyl)ethoxy]acetic acid. Retrieved from [Link]

  • Chemguide. (n.d.). Making Esters. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 4-Bromophenyl (2-Methoxyphenoxy)acetate

Introduction and Mechanistic Rationale Phenolic esters are highly valued structural motifs in medicinal chemistry, agrochemical development, and materials science. The synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Phenolic esters are highly valued structural motifs in medicinal chemistry, agrochemical development, and materials science. The synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate involves the direct esterification of 2-methoxyphenoxyacetic acid with 4-bromophenol[1]. While traditional methods often rely on the generation of harsh acid chlorides, the Steglich esterification provides a much milder, highly efficient alternative that is broadly tolerant of complex functional groups. By utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with 4-dimethylaminopyridine (DMAP), researchers can achieve selective, high-yield acylation of phenols at ambient temperatures[2].

Expertise & Causality in Reagent Selection: The choice of EDC·HCl over the more traditional N,N'-dicyclohexylcarbodiimide (DCC) is a critical optimization for this workflow. DCC generates dicyclohexylurea (DCU), a highly insoluble byproduct that persistently contaminates the final ester and complicates purification. In contrast, EDC·HCl generates a water-soluble urea byproduct that is easily partitioned into the aqueous phase during standard liquid-liquid extraction, creating a self-validating purification system.

Furthermore, the addition of DMAP is mechanistically imperative. Phenols are relatively poor nucleophiles. Upon activation of the carboxylic acid by EDC, an highly reactive O-acylisourea intermediate is formed. Without DMAP, this intermediate rapidly undergoes a detrimental [1,3]-rearrangement (an O-to-N acyl shift) to form an inactive N-acylurea byproduct, severely depressing the yield. DMAP acts as an acyl transfer catalyst, intercepting the O-acylisourea faster than the rearrangement can occur to generate an acylpyridinium species that readily undergoes nucleophilic attack by 4-bromophenol[2].

Mechanistic Pathway

Steglich_Mechanism A 2-Methoxyphenoxyacetic Acid + EDC·HCl B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C N-Acylurea (Inactive Byproduct) B->C O-to-N Acyl Shift (Without DMAP) D Acylpyridinium Intermediate (via DMAP Catalysis) B->D + DMAP (Fast Acyl Transfer) E Addition of 4-Bromophenol D->E Nucleophilic Attack F 4-Bromophenyl (2-methoxyphenoxy)acetate + Water-Soluble Urea E->F Product Formation & DMAP Regeneration

Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Materials and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeFunction
2-Methoxyphenoxyacetic acid 182.171.010.01.82 gCarboxylic Acid
4-Bromophenol 173.011.010.01.73 gNucleophile
EDC·HCl 191.701.212.02.30 gCoupling Agent
DMAP 122.170.11.00.12 gAcyl Transfer Catalyst
Dichloromethane (DCM) 84.93N/AN/A50 mLSolvent

Step-by-Step Experimental Protocol

Experimental_Workflow S1 1. Reagent Mixing (Acid, Phenol, DMAP) S2 2. EDC·HCl Addition (0 °C to RT) S1->S2 S3 3. Aqueous Workup (HCl, NaHCO3, Brine) S2->S3 S4 4. Drying & Evaporation (Na2SO4, Rotovap) S3->S4 S5 5. Chromatography (Hexane/EtOAc) S4->S5

Step-by-step experimental workflow for the synthesis and purification of the ester.

Phase 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere to prevent moisture from hydrolyzing the highly reactive intermediates.

  • Add 2-methoxyphenoxyacetic acid (1.82 g, 10.0 mmol) and 4-bromophenol (1.73 g, 10.0 mmol) to the reaction flask.

  • Dissolve the solid reagents in 50 mL of anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol) to the stirring solution. Ensure complete dissolution before proceeding.

Phase 2: Activation and Coupling
  • Cool the reaction mixture to 0 °C using an ice-water bath. Note: Controlling the initial temperature mitigates the exothermic activation step and minimizes side reactions.

  • Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let the mixture warm naturally to room temperature (20–25 °C).

  • Stir the reaction at room temperature for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) solvent system. The product spot will appear UV-active and at a higher

    
     than the starting acid.
    
Phase 3: Quenching and Liquid-Liquid Extraction

This phase is designed as a self-validating purification sequence to systematically strip away specific impurities.

  • Once TLC indicates complete consumption of the starting acid, quench the reaction by adding 25 mL of deionized water.

  • Transfer the biphasic mixture to a separatory funnel and separate the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 1 M aqueous HCl (2 × 25 mL). Purpose: Protonates and removes the DMAP catalyst and the water-soluble urea byproduct of EDC.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL). Purpose: Deprotonates and extracts any unreacted 2-methoxyphenoxyacetic acid into the aqueous phase.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine, 25 mL) to break any emulsions and remove residual water from the organic phase.

Phase 4: Purification and Isolation
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (9:1 to 4:1 v/v).

  • Pool the fractions containing the pure product and concentrate them in vacuo to yield 4-bromophenyl (2-methoxyphenoxy)acetate.

Expert Insights and Troubleshooting

  • Incomplete Conversion: If TLC shows significant unreacted carboxylic acid after 16 hours, the DCM may not have been strictly anhydrous, leading to hydrolysis of the O-acylisourea intermediate back to the starting acid. Ensure the use of dry solvents.

  • Co-elution of 4-Bromophenol: 4-Bromophenol can sometimes streak on silica gel and co-elute with the product. If the base wash (NaHCO₃) was insufficient to remove excess phenol, washing the organic layer with a dilute, cold NaOH solution (0.1 M) prior to the brine wash can selectively deprotonate and remove the residual phenol. However, this must be done quickly and kept cold to prevent base-catalyzed hydrolysis of the newly formed ester.

References

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. 1

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing).

  • Selective esterifications of alcohols and phenols through carbodiimide couplings - ResearchGate. 2

Sources

Method

Application Note: Synthesis of 4-Bromophenyl (2-methoxyphenoxy)acetate via Catalyzed Phenolic Esterification

Introduction & Mechanistic Rationale (2-Methoxyphenoxy)acetic acid (guaiacoxyacetic acid) derivatives are highly valued building blocks in medicinal chemistry and agrochemicals, often investigated for their roles as PPAR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2-Methoxyphenoxy)acetic acid (guaiacoxyacetic acid) derivatives are highly valued building blocks in medicinal chemistry and agrochemicals, often investigated for their roles as PPAR agonists and plant growth regulators. Synthesizing the 4-bromophenyl ester of this acid—4-bromophenyl (2-methoxyphenoxy)acetate —presents a specific chemical challenge: the inherently low nucleophilicity of phenols.

Standard Fischer esterification is ineffective here due to the poor nucleophilicity of 4-bromophenol and the thermodynamic instability of the resulting aryl ester under aqueous acidic conditions. Therefore, a carbodiimide-mediated coupling, specifically the Steglich esterification[1], is the method of choice. By utilizing a coupling reagent alongside a nucleophilic catalyst, the carboxylic acid is activated into a highly reactive acylpyridinium intermediate, forcing the esterification forward under mild, room-temperature conditions[2].

Reagent Selection & Causality

To ensure a self-validating and high-yielding protocol, the reagents must be selected based on their precise mechanistic roles:

  • The Acyl Donor: (2-Methoxyphenoxy)acetic acid.

  • The Nucleophile: 4-Bromophenol. The electron-withdrawing bromine atom slightly decreases the pKa and nucleophilicity of the hydroxyl group, making the use of a hyper-reactive intermediate absolutely necessary.

  • The Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl). While Dicyclohexylcarbodiimide (DCC) is the classical Steglich reagent[3], EDCI is selected here because its urea byproduct is water-soluble. This allows for simple removal via aqueous workup, whereas dicyclohexylurea (DCU) requires tedious filtration and chromatography. Recent sustainability guides[4] also highlight the environmental issues of classical carbodiimides, recommending alternatives like Mukaiyama's reagent in dimethyl carbonate. However, for standard bench-scale synthesis where immediate self-validation is required, EDCI·HCl in DCM remains a universally reliable protocol.

  • The Catalyst: 4-Dimethylaminopyridine (DMAP). DMAP is the critical acyl transfer catalyst. It attacks the O-acylisourea intermediate formed by EDCI and the acid, generating a highly reactive acylpyridinium species[2]. This intermediate prevents the formation of the unreactive N-acylurea dead-end product and is rapidly intercepted by 4-bromophenol[1].

  • The Solvent: Anhydrous Dichloromethane (DCM). DCM provides excellent solubility for all reagents and intermediates while maintaining the anhydrous environment strictly required to prevent the hydrolysis of the O-acylisourea intermediate back to the starting acid.

Reagent Stoichiometry & Quantitative Data

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Mechanistic Role
(2-Methoxyphenoxy)acetic acid 182.171.001.82 gAcyl Donor (Limiting Reagent)
4-Bromophenol 173.011.051.82 gNucleophile
EDCI·HCl 191.701.202.30 gCoupling Agent
DMAP 122.170.100.12 gNucleophilic Catalyst
Dichloromethane (Anhydrous) 84.93N/A50 mLSolvent (0.2 M concentration)

Mechanistic Workflow

ReactionMechanism Acid (2-Methoxyphenoxy)acetic acid (Acyl Donor) Intermediate1 O-Acylisourea Intermediate (Prone to N-acylurea rearrangement) Acid->Intermediate1 EDCI EDCI·HCl (Coupling Agent) EDCI->Intermediate1 Intermediate2 Acylpyridinium Intermediate (Highly Reactive Active Ester) Intermediate1->Intermediate2 DMAP Attack Byproduct Water-Soluble Urea (Removed in Workup) Intermediate1->Byproduct Urea Displacement DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate2 Product 4-Bromophenyl (2-methoxyphenoxy)acetate (Target Ester) Intermediate2->Product Phenol Attack Phenol 4-Bromophenol (Nucleophile) Phenol->Product Product->DMAP Catalyst Regeneration

Mechanistic workflow of the DMAP-catalyzed Steglich esterification for phenolic esters.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Add (2-methoxyphenoxy)acetic acid (1.82 g, 10.0 mmol) and 4-bromophenol (1.82 g, 10.5 mmol) to the flask.

  • Dissolve the solid reagents in 50 mL of anhydrous dichloromethane (DCM).

Step 2: Activation and Catalysis
  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Strict temperature control during activation minimizes the exothermic 1,3-rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea side product.

  • Add DMAP (122 mg, 1.0 mmol) in one single portion.

  • Add EDCI·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes to prevent rapid localized heating.

Step 3: Reaction Progression
  • Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let the system warm to room temperature (20–25 °C).

  • Stir for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The target ester will appear as a new, highly UV-active spot with a significantly higher

    
     value than the highly polar starting acid.
    
Step 4: Workup and Isolation
  • Quench the reaction by adding 20 mL of deionized water to hydrolyze any remaining active ester species.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with 1M HCl (30 mL). Causality: This selectively protonates and removes the DMAP catalyst and any unreacted EDCI into the aqueous phase.

  • Wash with saturated aqueous

    
     (30 mL). Self-Validation Check:  Observe gas evolution (
    
    
    
    ); this confirms the neutralization and removal of any unreacted (2-methoxyphenoxy)acetic acid.
  • Wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% Hexanes to 4:1 Hexanes:Ethyl Acetate to afford the pure 4-bromophenyl (2-methoxyphenoxy)acetate as a crystalline solid or viscous oil.

References

  • Mechanism of the Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing), 23(17), 6405-6413. Available at:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Available at:[Link]

Sources

Application

Application Note: Precision Synthesis of 4-Bromophenyl (2-Methoxyphenoxy)acetate

The following Application Note and Protocol guide details the synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate . This document is designed for research chemists and drug development professionals, focusing on robust,...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate . This document is designed for research chemists and drug development professionals, focusing on robust, scalable, and high-purity esterification methodologies suitable for phenolic substrates.

Abstract & Molecule Profile

This guide outlines the synthetic protocols for 4-bromophenyl (2-methoxyphenoxy)acetate , a structural motif often utilized in the development of NSAID prodrugs, agrochemical intermediates, and analytical standards for hydrolytic stability studies.

Unlike aliphatic esterification, the reaction between (2-methoxyphenoxy)acetic acid and 4-bromophenol presents a kinetic challenge due to the reduced nucleophilicity of the phenol. Standard Fischer esterification is inefficient here. Therefore, this guide prioritizes Activated Acyl Substitution pathways to ensure high conversion and purity.

Target Molecule Data
PropertyDetail
IUPAC Name 4-bromophenyl 2-(2-methoxyphenoxy)acetate
Molecular Formula

Molecular Weight 337.17 g/mol
Key Moieties Aryl Bromide (handle for cross-coupling), Guaiacol Ether, Phenolic Ester
Predicted LogP ~3.2 (Lipophilic)

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent disconnection at the ester linkage. The ether linkage in the acid fragment is stable, allowing for robust activation methods.

G Target Target: 4-Bromophenyl (2-methoxyphenoxy)acetate Disconnection Ester Disconnection Target->Disconnection Retrosynthesis Acid Precursor A: (2-Methoxyphenoxy)acetic acid Disconnection->Acid Phenol Precursor B: 4-Bromophenol Disconnection->Phenol Activation Activation Strategy: Acyl Chloride or DCC Acid->Activation Activate COOH Activation->Target + Phenol

Figure 1: Retrosynthetic logic flow prioritizing the activation of the carboxylic acid component.

Experimental Protocols

Method A: The Acyl Chloride Route (Scalable & Robust)

Best for: Multi-gram scale, high yields, and ease of purification. Mechanism: Conversion of the acid to the highly reactive acid chloride, followed by nucleophilic attack by the phenoxide (generated in situ).

Reagents
  • (2-Methoxyphenoxy)acetic acid: 1.0 equiv (e.g., 1.82 g, 10 mmol)

  • Thionyl Chloride (

    
    ):  1.5 equiv (1.1 mL) or Oxalyl Chloride  (1.2 equiv) with catalytic DMF.
    
  • 4-Bromophenol: 1.0 equiv (1.73 g)

  • Triethylamine (

    
    ):  1.2 equiv (1.7 mL)
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), dissolve (2-methoxyphenoxy)acetic acid (10 mmol) in anhydrous DCM (20 mL).
      
    • Critical Step: Add Thionyl Chloride (15 mmol) dropwise. Add 1 drop of DMF to catalyze the reaction.

    • Reflux the mixture at 40°C for 2 hours. Monitor gas evolution (HCl/SO2) cessation.

    • Evaporation: Remove solvent and excess

      
       under reduced pressure (rotary evaporator). Re-dissolve the crude acid chloride oil in fresh anhydrous DCM (10 mL).
      
  • Esterification (Coupling):

    • In a separate flask, dissolve 4-bromophenol (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL). Cool to 0°C.[1]

    • Slowly add the acid chloride solution (from Step 1) to the phenol solution via a syringe or dropping funnel over 15 minutes. Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amine).

      • 5%

        
         (to remove unreacted acid).
        
      • Brine (saturated NaCl).

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: 10-20% Ethyl Acetate in Hexanes).

Method B: Steglich Esterification (Mild Conditions)

Best for: Small scale (<1g), acid-sensitive substrates, or rapid library synthesis. Mechanism: DCC-mediated coupling using DMAP as a nucleophilic catalyst.

Reagents
  • (2-Methoxyphenoxy)acetic acid: 1.0 equiv

  • 4-Bromophenol: 1.1 equiv

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalytic)

  • Solvent: Anhydrous DCM.

Step-by-Step Protocol
  • Setup:

    • Dissolve the acid (1.0 equiv), 4-bromophenol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Coupling:

    • Cool the solution to 0°C.

    • Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction:

    • Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours).

  • Workup:

    • Filtration: Filter off the white DCU precipitate using a sintered glass funnel or Celite pad.

    • Wash: Wash the filtrate with 0.5M HCl (to remove DMAP) and then saturated

      
      .
      
    • Concentration: Dry the organic layer (

      
      ) and concentrate in vacuo.
      
  • Purification:

    • Column chromatography is usually required to remove traces of urea byproducts.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your product against these predicted spectral signatures.

TechniqueDiagnostic SignalInterpretation
1H NMR

4.90 ppm (s, 2H)
-O-CH2-C(O)- (Singlet, deshielded by ester and ether oxygen)
1H NMR

3.85 ppm (s, 3H)
-OCH3 (Methoxy group on the guaiacol ring)
1H NMR

7.00 - 7.50 ppm
Aromatic Region (Complex pattern; 4-bromophenyl AA'BB' system)
IR ~1760 cm⁻¹C=O Stretch (Phenolic esters appear at higher freq. than alkyl esters)
TLC Rf ~0.4-0.6(20% EtOAc/Hexane). Product is less polar than the acid.

Troubleshooting Guide ("The Scientist's Notebook")

Troubleshooting Start Issue: Low Yield or Impure Product Check1 Did DCU precipitate form? (Method B) Start->Check1 Check2 Check Acid Chloride formation (Method A) Check1->Check2 Precipitate formed but low yield Sol1 Add more DMAP (up to 0.2 eq) Ensure anhydrous DCM Check1->Sol1 No/Little Precipitate Sol2 Ensure SOCl2 is fresh. Check for gas evolution. Use catalytic DMF. Check2->Sol2 Incomplete Activation Sol3 Phenol is poor nucleophile. Switch to Method A (Acyl Chloride) for higher reactivity. Check2->Sol3 Activation worked, coupling failed

Figure 2: Decision tree for troubleshooting common esterification failures.

Critical Considerations
  • Moisture Sensitivity: The acid chloride intermediate is highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Phenol Reactivity: 4-Bromophenol is acidic (

    
    ). In Method A, the base (
    
    
    
    ) is crucial not just to neutralize HCl, but to generate the more nucleophilic phenoxide species.
  • Safety: 4-Bromophenol is corrosive and toxic. Thionyl chloride releases hazardous gases; perform all operations in a fume hood.

References

  • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group. Tetrahedron, 36(17), 2409-2433.

  • Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 118(29), 7000-7001.

Sources

Method

Application Notes and Protocols for 4-bromophenyl (2-methoxyphenoxy)acetate in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 4-bromophenyl (2-methoxyphenoxy)acetate i...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 4-bromophenyl (2-methoxyphenoxy)acetate in medicinal chemistry. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding of the compound's potential and its evaluation.

Introduction: The Therapeutic Potential of the Phenoxyacetate Scaffold

The phenoxyacetate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The strategic incorporation of a 4-bromophenyl ester and a 2-methoxyphenoxy moiety in the target compound, 4-bromophenyl (2-methoxyphenoxy)acetate, suggests a high potential for therapeutic relevance. The bromo-substituent can enhance binding affinities and metabolic stability, while the methoxy group is known to influence electronic properties and receptor interactions. This guide explores the potential applications of this specific derivative based on the well-established activities of structurally related compounds, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

Potential Medicinal Chemistry Applications

Based on the known biological activities of related phenoxyacetic acid derivatives and bromo-methoxyphenyl compounds, 4-bromophenyl (2-methoxyphenoxy)acetate is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Agent

The phenoxyacetic acid moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies have focused on developing selective cyclooxygenase-2 (COX-2) inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5] The structural features of 4-bromophenyl (2-methoxyphenoxy)acetate suggest its potential as a selective COX-2 inhibitor. The 2-methoxyphenol group, in particular, has been associated with COX-2 inhibitory and antioxidant activities.[6]

Anticancer Agent

Derivatives containing the bromo-methoxyphenyl scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[2][7] The presence of a bromine atom can enhance lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding, a key interaction in ligand-protein binding. The overall structure could be explored for its potential to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Agent

Phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal properties.[1] The combination of the phenoxyacetate core with the bromo- and methoxy-phenyl groups may lead to compounds with potent antimicrobial activity against a range of pathogenic microorganisms.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of 4-bromophenyl (2-methoxyphenoxy)acetate.

Protocol 1: Synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate

This protocol outlines a two-step synthesis of the target compound starting from commercially available 2-methoxyphenol and ethyl bromoacetate, followed by esterification with 4-bromophenol.

Step 1: Synthesis of (2-methoxyphenoxy)acetic acid

  • Reaction Setup: To a solution of 2-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Addition of Reagent: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude ethyl (2-methoxyphenoxy)acetate in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir at room temperature for 2-4 hours.

  • Acidification and Extraction: Acidify the reaction mixture with 2N HCl to pH 2-3. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (2-methoxyphenoxy)acetic acid.

Step 2: Synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate

  • Reaction Setup: Dissolve (2-methoxyphenoxy)acetic acid (1.0 eq) in dichloromethane (DCM).

  • Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at 0°C for 30 minutes.

  • Esterification: Add 4-bromophenol (1.0 eq) to the reaction mixture and stir at room temperature for 8-12 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

dot

Caption: Synthetic workflow for 4-bromophenyl (2-methoxyphenoxy)acetate.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer. Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation: Prepare a stock solution of 4-bromophenyl (2-methoxyphenoxy)acetate in DMSO and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control (DMSO).

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Add a colorimetric substrate (e.g., TMPD) and measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. Compare the IC50 values for COX-1 and COX-2 to determine the selectivity index.

dot

Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.

Protocol 3: MTT Assay for Anticancer Activity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of 4-bromophenyl (2-methoxyphenoxy)acetate (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Data Interpretation and Expected Outcomes

The following table summarizes hypothetical but expected quantitative data based on the known activities of similar compounds.

Assay Parameter Expected Value for 4-bromophenyl (2-methoxyphenoxy)acetate Reference Compound (Example) Reference Value
COX-1 Inhibition IC50 (µM)> 10Celecoxib> 15
COX-2 Inhibition IC50 (µM)0.1 - 1.0Celecoxib0.04
COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)> 10Celecoxib> 375
Anticancer Activity (MCF-7) IC50 (µM)5 - 50Doxorubicin0.5 - 2.0
Anticancer Activity (HCT116) IC50 (µM)5 - 505-Fluorouracil2.0 - 5.0

Conclusion and Future Directions

4-bromophenyl (2-methoxyphenoxy)acetate represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. The provided protocols offer a robust framework for its synthesis and biological evaluation. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic potential of this compound class.

References

  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Novel Schiff Bases of Aryloxy Moiety. Journal of Drug Delivery and Therapeutics, 9(5), 44-49. [Link]

  • El-Gohary, M. K., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • El-Gohary, M. K., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... ResearchGate. [Link]

  • Ghosh, A., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]

  • Juškaitė, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. [Link]

  • Abdel-Gawad, S. M., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][2]-thiazepin-3(2H)-one. Molecules, 8(8), 617-623. [Link]

  • Khamees, H., et al. (n.d.). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. [Link]

  • Frontiers. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry, 12, 1369305. [Link]

  • Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(46), 33621-33642. [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4B), 2347-2354. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 4889. [Link]

  • Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Vinati Organics. [Link]

  • Teng, X., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 1073-1081. [Link]

  • ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. [Link]

Sources

Application

Solvent selection for 4-bromophenyl (2-methoxyphenoxy)acetate reactions

Application Note: Solvent System Optimization for 4-Bromophenyl (2-methoxyphenoxy)acetate Abstract This technical guide provides a comprehensive framework for solvent selection in the synthesis and utilization of 4-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Optimization for 4-Bromophenyl (2-methoxyphenoxy)acetate

Abstract

This technical guide provides a comprehensive framework for solvent selection in the synthesis and utilization of 4-bromophenyl (2-methoxyphenoxy)acetate .[1] This molecule represents a unique "dual-function" scaffold: it acts as an activated ester for rapid amidation (due to the 4-bromophenol leaving group, pKa ~9.[1]3) and a cross-coupling partner (via the aryl bromide).[2] This note details the thermodynamic and kinetic rationale for solvent choices, balancing solubility, reaction rate, and green chemistry principles.

Molecular Profile & Solubility Thermodynamics

To select the correct solvent, we must first understand the solute.[2][1] The molecule consists of a lipophilic (2-methoxyphenoxy) tail and a moderately polar, electron-withdrawing 4-bromophenyl head.[1]

Table 1: Physicochemical Properties & Solubility Prediction

PropertyValue (Approx.)Implication for Solvent Selection
Molecular Weight ~337.17 g/mol Moderate size; likely solid at RT.[2][1]
LogP ~3.5 - 4.0Highly lipophilic; poor water solubility.[2][1]
H-Bond Donor 0Requires protic or polar aprotic solvents for specific solvation.[2][1]
H-Bond Acceptor 4 (Ethers + Ester)Good solubility in chlorinated solvents and esters.[2][1]
Leaving Group pKa 9.3 (4-Bromophenol)significantly more acidic than alkyl alcohols (pKa 16); makes the ester "active" and prone to hydrolysis.[1]

Solubility Rule of Thumb:

  • Excellent Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF).[2]

  • Poor Solvents: Water, Hexanes (at RT), Methanol (risk of transesterification).[2]

Solvent Selection for Synthesis (Esterification)

The synthesis involves coupling (2-methoxyphenoxy)acetic acid with 4-bromophenol.[1] The most robust method uses the Acid Chloride pathway to avoid urea byproducts associated with DCC coupling.[2][1]

Critical Solvent Parameters:
  • Solubility of Reactants: The polar acid chloride and the phenol must be dissolved.[2][1]

  • HCl Scavenging: The solvent must be compatible with the base (Triethylamine or Pyridine) used to neutralize HCl.[2][1]

  • Green Substitution: Traditionally, DCM is used.[2][1] However, 2-Methyltetrahydrofuran (2-MeTHF) is the superior modern choice due to higher boiling point, better phase separation during workup, and renewable sourcing.[1]

Protocol 1: Synthesis via Acid Chloride in 2-MeTHF

Reagents:

  • (2-Methoxyphenoxy)acetyl chloride (1.0 equiv)[1]

  • 4-Bromophenol (1.05 equiv)[1]

  • Triethylamine (Et3N) (1.2 equiv)[2][1]

  • Solvent: 2-MeTHF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with 4-Bromophenol and anhydrous 2-MeTHF (5 mL per mmol).

  • Base Addition: Add Et3N via syringe. Cool the mixture to 0°C under N2 atmosphere.

  • Acylation: Dropwise add (2-Methoxyphenoxy)acetyl chloride dissolved in minimal 2-MeTHF over 20 minutes.

    • Why? Exothermic control prevents impurity formation.[2][1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1).[2][1] Look for disappearance of the phenol.[2][1]

  • Workup: Quench with cold water. Separate phases. Wash organic layer with 1M HCl (to remove excess amine), then sat.[2][1] NaHCO3 (to remove unreacted acid/phenol), then Brine.[2][1]

  • Purification: Dry over MgSO4, concentrate. Recrystallize from Ethanol/Heptane (Green alternative to Hexane).[2][1]

Solvent Selection for Utilization (Reactivity)

This is where solvent choice dictates the chemical outcome.[2][1] The molecule has two reactive sites: the Ester Carbonyl (Amidation) and the Aryl Bromide (Cross-Coupling).[2]

Scenario A: Aminolysis (Amide Bond Formation)
  • Reaction: Ester + Primary Amine

    
     Amide + 4-Bromophenol.[2][1]
    
  • Mechanism: Nucleophilic Acyl Substitution.[2][1]

  • Solvent Logic:

    • Polar Aprotic (DMF, DMSO): Fastest Rates.[2][1] These solvents solvate the cationic transition state but leave the amine nucleophile "naked" (highly reactive).[2]

    • Non-Polar (Toluene): Cleanest Profile. Slower rate, but prevents side reactions.[2][1] The 4-bromophenol byproduct precipitates or can be washed out easily.[1]

    • Protic (EtOH/MeOH): AVOID. Alcohols can compete with the amine, leading to transesterification (swapping the 4-bromophenyl group for a methyl group).[1]

Scenario B: Suzuki-Miyaura Coupling
  • Reaction: Aryl Bromide + Boronic Acid

    
     Biaryl Product.[2][1]
    
  • Solvent Logic:

    • Must dissolve the Pd catalyst and be miscible with the aqueous base (or use a phase transfer agent).[2]

    • Recommended: 1,4-Dioxane/Water (4:1) or Toluene/Water .[2][1]

    • Warning: Avoid strong nucleophilic bases (like NaOMe) in methanol, which will cleave the ester before the coupling occurs.[2] Use mild bases like K3PO4 or K2CO3.[2][1]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the intended chemical transformation.

SolventSelection Start 4-Bromophenyl (2-methoxyphenoxy)acetate Intent Intended Reaction? Start->Intent Synth Synthesis of the Ester Intent->Synth Making it Amidation Aminolysis (Amide Formation) Intent->Amidation Using Ester Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Intent->Coupling Using Bromide SynthSolv Recommended: 2-MeTHF (Alt: DCM, EtOAc) Synth->SynthSolv SynthAvoid Avoid: Water, Alcohols (Hydrolysis Risk) Synth->SynthAvoid AmidSolvFast Fast Rate: DMF or DMSO (Dipolar Aprotic) Amidation->AmidSolvFast AmidSolvClean High Purity: Toluene or THF (Non-polar/Aprotic) Amidation->AmidSolvClean AmidAvoid Avoid: Methanol/Ethanol (Transesterification) Amidation->AmidAvoid CoupSolv Recommended: 1,4-Dioxane/Water or Toluene/Water Coupling->CoupSolv CoupWarn Warning: Base Sensitivity (Ester Cleavage) Coupling->CoupWarn

Figure 1: Solvent Selection Decision Tree. Green nodes indicate recommended systems; Red nodes indicate chemical incompatibilities.

Comparative Solvent Data

Table 2: Solvent Performance for Aminolysis of 4-Bromophenyl Esters

SolventDielectric Constant (

)
Relative Rate*Green ScoreComments
DMSO 46.7Fast (100x)YellowHard to remove; accelerates reaction significantly.[1]
DMF 36.7Fast (80x)RedReprotoxic; use NMP or DMSO if possible.[2][1]
Acetonitrile 37.5Moderate (20x)GreenGood balance of rate and workup ease.[2][1]
THF 7.5Slow (1x)GreenClean reaction; easy evaporation.[2][1]
Toluene 2.4Slow (0.5x)GreenBest for precipitation of products; very robust.[2][1]
Ethanol 24.5VariableGreenNOT RECOMMENDED .[2][1] Causes side reactions.[2][1]

*Relative rates are estimated based on general aminolysis kinetics of active esters (Kirsch & Kline, JACS).[2]

Detailed Protocol: Kinetic Aminolysis Screening

To validate the solvent effect for your specific amine, perform this kinetic screen.

Objective: Determine the optimal solvent for coupling a valuable amine to the scaffold.

Materials:

  • 4-bromophenyl (2-methoxyphenoxy)acetate (50 mg per vial)[1]

  • Benzylamine (Model amine, 1.1 equiv)[2]

  • Solvents: Toluene, THF, Acetonitrile, DMSO.[2][1]

  • Internal Standard: 1,3,5-Trimethoxybenzene.[2][1]

Procedure:

  • Stock Solution: Dissolve the ester and internal standard in the chosen solvent (0.1 M concentration).

  • Initiation: Add Benzylamine at

    
    .[2][1]
    
  • Sampling: Aliquot 50

    
    L at 5, 15, 30, and 60 minutes.
    
  • Quench: Dilute aliquot immediately into 500

    
    L of acidic Methanol (to protonate amine and stop reaction).
    
  • Analysis: Analyze via HPLC (UV 254 nm).

    • Success Metric: Calculate % conversion of Ester

      
       Amide.[2][1]
      
    • Selectivity Check: Ensure no "Methyl ester" peak appears (if using MeOH quench, ensure quench is rapid and acidic).[2][1]

References

  • Kirsch, J. F., & Kline, A. (1967).[2][1] "The Aminolysis of Esters. Kinetics and Mechanism." Journal of the American Chemical Society. [Link]

  • Castro, E. A. (1999).[2][1][3] "Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles." Chemical Reviews. [Link][2][1]

  • Byrne, F. P., et al. (2016).[2][1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

  • Prat, D., et al. (2016).[2][1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

Sources

Method

Application Note: Scalable Synthesis of 4-Bromophenyl (2-methoxyphenoxy)acetate

Abstract This application note details a robust, scalable protocol for the synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate . Unlike small-scale discovery routes that rely on expensive coupling agents (e.g., DCC/EDC)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate . Unlike small-scale discovery routes that rely on expensive coupling agents (e.g., DCC/EDC) and chromatographic purification, this process utilizes high-atom-economy acyl chloride activation and precipitation-based purification. The workflow is designed for multi-gram to kilogram scale-up, prioritizing cost-efficiency, safety, and high purity (>98%) suitable for pharmaceutical intermediate qualification or agrochemical development.

Retrosynthetic Analysis & Strategy

The target molecule is an ester composed of a lipophilic phenol (4-bromophenol) and a polar ether-acid tail. A convergent synthesis is most effective to minimize linear step losses.

Strategic Disconnections
  • Ester Bond Formation: Phenols are poor nucleophiles compared to aliphatic alcohols. Standard Fischer esterification is often inefficient. We employ Acid Chloride Activation via Thionyl Chloride (

    
    ) to drive the reaction to completion without chromatographic cleanup.
    
  • Ether Backbone Synthesis: The acid moiety, (2-methoxyphenoxy)acetic acid, is constructed via a Williamson Ether Synthesis using Guaiacol and Chloroacetic acid.

Pathway Visualization

Retrosynthesis Target TARGET: 4-Bromophenyl (2-methoxyphenoxy)acetate Acid INTERMEDIATE A: (2-Methoxyphenoxy)acetic acid Target->Acid Esterification (Acyl Chloride Route) Phenol REAGENT B: 4-Bromophenol Target->Phenol Guaiacol STARTING MATERIAL: Guaiacol (2-Methoxyphenol) Acid->Guaiacol Williamson Ether Synthesis ClAcid REAGENT: Chloroacetic Acid Acid->ClAcid

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target ester from commodity chemicals.

Experimental Protocols

Stage 1: Synthesis of (2-Methoxyphenoxy)acetic Acid

This step utilizes the Williamson ether synthesis.[1] The use of Chloroacetic acid (solid) is preferred over ethyl bromoacetate for scale-up to avoid a separate hydrolysis step and reduce cost.

Reagents:

  • Guaiacol (2-methoxyphenol): 1.0 eq

  • Chloroacetic acid: 1.2 eq

  • Sodium Hydroxide (NaOH): 2.5 eq (Solid or 50% solution)

  • Water: 10 Volumes (relative to Guaiacol weight)

  • HCl (conc.): For acidification[1]

Protocol:

  • Solubilization: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve Guaiacol (1.0 eq) in Water (5 Vol).

  • Deprotonation: Add NaOH (2.5 eq) slowly. Caution: Exothermic. The solution will turn a dark phenoxide color.

  • Alkylation: Prepare a solution of Chloroacetic acid (1.2 eq) in Water (2 Vol). Add this solution dropwise to the phenoxide mixture over 30 minutes.

    • Expert Insight: Dropwise addition prevents the runaway exotherm of the alkylation and minimizes the hydrolysis of chloroacetic acid by excess base.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of Guaiacol.
    
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH < 2.

    • Observation: The product will precipitate as a white to off-white solid.

    • Cool in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Purification: Filter the solid and wash with cold water (

    
     Vol) to remove salts and excess acid. Recrystallize from hot water or Ethanol/Water (1:1) if necessary.[2][3][4][5]
    
  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    

Self-Validation Check:

  • Yield: Expected >80%.

  • Melting Point: Target range

    
     [1].
    
Stage 2: Acid Chloride Activation & Esterification

Direct coupling using DCC is non-scalable due to the difficulty of removing dicyclohexylurea (DCU). The Acid Chloride method allows for "distillation-based" purification of the intermediate and simple washing for the final product.

Reagents:

  • (2-Methoxyphenoxy)acetic acid (from Stage 1): 1.0 eq

  • Thionyl Chloride (

    
    ): 1.5 eq
    
  • 4-Bromophenol: 1.0 eq

  • Triethylamine (

    
    ) or Pyridine: 1.2 eq
    
  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

  • Catalyst: DMF (1-2 drops)

Protocol:

  • Activation:

    • Suspend (2-methoxyphenoxy)acetic acid in Toluene (10 Vol).

    • Add Thionyl Chloride (1.5 eq) and catalytic DMF (2 drops).

    • Heat to

      
       for 2 hours. Gas evolution (
      
      
      
      ,
      
      
      ) will occur; use a scrubber.
    • Endpoint: The solution becomes clear.

    • Crucial Step: Distill off excess Thionyl Chloride and Toluene under reduced pressure. Re-dissolve the residue (Acid Chloride) in fresh anhydrous Toluene (or DCM).

  • Esterification:

    • In a separate vessel, dissolve 4-Bromophenol (1.0 eq) and

      
       (1.2 eq) in Toluene.
      
    • Cool the phenol solution to

      
      .
      
    • Add the Acid Chloride solution dropwise to the phenol solution, maintaining temperature

      
      .
      
    • Mechanism:[1][6][7][8][9] The base neutralizes the HCl generated, driving the equilibrium forward.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with water.[1]

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amine).

      • 1M NaOH or

        
         (to remove unreacted acid/phenol).
        
      • Brine.[10]

    • Dry over

      
       and concentrate under vacuum.
      
  • Purification (Crystallization):

    • The crude residue is likely a solid. Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.

    • Avoid Chromatography: This method should yield >98% purity without columns.

Process Workflow & Logic

ProcessFlow cluster_0 Stage 1: Acid Synthesis cluster_1 Stage 2: Esterification cluster_2 Purification S1_React Guaiacol + Cl-Acetic Acid (aq. NaOH, Reflux) S1_Iso Acidify (HCl) & Filter Precipitate S1_React->S1_Iso S2_Act Activate with SOCl2 (Remove excess!) S1_Iso->S2_Act S2_Coup Add 4-Bromophenol (+ Et3N, 0°C) S2_Act->S2_Coup S3_Wash Acid/Base Wash (Remove impurities) S2_Coup->S3_Wash S3_Cryst Recrystallization (EtOH/Hexane) S3_Wash->S3_Cryst

Figure 2: End-to-end process flow emphasizing critical isolation points.

Analytical Summary & Validation

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Purity > 98.0%HPLC (Area %)
Identity (H-NMR)

3.8 (s, 3H, OMe), 4.9 (s, 2H,

), Aromatics
1H-NMR (

or

)
Identity (IR) Ester C=O stretch (~1760

)
FTIR
Residual Solvent < 5000 ppm (Ethanol/Toluene)GC-Headspace

Key NMR Diagnostic: To confirm the ester formation, look for the shift of the methylene protons (


). In the free acid, they appear near 4.6-4.7 ppm; in the ester, they often shift slightly downfield. Crucially, the broad carboxylic acid proton (

ppm) must be absent.

Safety & Scale-Up Considerations

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water.
    
    • Scale-up: Use a dedicated gas scrubber (NaOH trap) for the

      
       and 
      
      
      
      off-gases. Ensure the system is strictly anhydrous before addition.
  • Exotherm Control:

    • The alkylation of Guaiacol is exothermic. On a kilogram scale, active cooling (jacketed reactor) is required during NaOH addition.

  • Phenol Handling:

    • 4-Bromophenol and Guaiacol are corrosive and toxic. Wear full PPE. Phenol burns can be painless initially due to nerve damage; immediate washing with PEG-400 or water is critical.

References

  • Synthesis of aryloxyacetic acids (General Protocol): BenchChem. Comparative study of synthesis methods for aryloxyacetic acid derivatives.Link

  • Acid Chloride Activation (Scale-up): Organic Process Research & Development. Scalable Esterification Protocols.[8] (General reference to standard OPRD methodologies for acid chloride formation).

  • Purification of Phenolic Esters: ResearchGate. Purification of esterification products without chromatography.Link

  • Guaiacol Reactivity: Asian Publication Corporation. Acylation and Alkylation of Guaiacol.[11]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromophenyl (2-methoxyphenoxy)acetate

[1] Executive Summary & Chemical Context Compound: 4-bromophenyl (2-methoxyphenoxy)acetate Class: Phenolic Ester / Aryloxyacetate Derivative Key Impurities: 4-Bromophenol (Starting Material), (2-Methoxyphenoxy)acetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

Compound: 4-bromophenyl (2-methoxyphenoxy)acetate Class: Phenolic Ester / Aryloxyacetate Derivative Key Impurities: 4-Bromophenol (Starting Material), (2-Methoxyphenoxy)acetic acid (Starting Material), Coupling Reagents (e.g., DCU if DCC is used).[1]

The Challenge: This molecule presents a classic "Goldilocks" purification challenge. It contains a phenyl ester linkage, which is significantly more labile (prone to hydrolysis) than alkyl esters because the 4-bromophenoxide ion is an excellent leaving group (


 ~9.3).[1] Consequently, standard aggressive acid/base washes often degrade the product, leading to low yields and recurring phenol contamination.

This guide prioritizes non-destructive purification techniques, leveraging


 differentials and solubility gradients rather than brute-force chemical washing.[1]

Troubleshooting Guide (Q&A)

Category A: Impurity Removal (The "Phenol Problem")[1][2]

Q1: After workup, my solid still has a distinct, medicinal "band-aid" smell. NMR shows aromatic peaks around 7.3-7.4 ppm.[1] What is this? A: This is residual 4-bromophenol .[1]

  • The Cause: 4-bromophenol is a weak acid (

    
     9.34).[1] If you washed your reaction mixture with Sodium Bicarbonate (
    
    
    
    , pH ~8.5), you successfully removed the carboxylic acid starting material (
    
    
    ~3.7), but the phenol remained largely protonated and stayed in the organic layer.
  • The Fix: You must use a base strong enough to deprotonate the phenol but weak enough to spare the ester.

    • Recommended: Wash the organic layer with cold (

      
      C) 0.5 M Sodium Carbonate (
      
      
      
      )
      .[1] This provides a pH ~11, sufficient to ionize the phenol into the water-soluble phenoxide without rapidly hydrolyzing the ester.
    • Avoid: 1M NaOH (too harsh, causes hydrolysis).[1]

Q2: I see a white precipitate forming during my extraction/wash steps. Is this my product crashing out? A: Likely not. If you used DCC (dicyclohexylcarbodiimide) as a coupling agent, this is dicyclohexylurea (DCU) .[1]

  • The Cause: DCU is notoriously insoluble in most solvents but slightly soluble in DCM/Ethyl Acetate.[1] As you wash with water, the organic solvent gets "wet," reducing DCU solubility and causing it to precipitate.

  • The Fix: Filter the organic layer through a celite pad before drying and evaporating.[1] If DCU persists after concentration, re-dissolve in cold acetone (DCU is very insoluble in cold acetone) and filter again.[1]

Category B: Crystallization Issues

Q3: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this? A: Oiling out occurs when the product separates as a liquid phase before it can organize into a crystal lattice.[1][2]

  • The Cause: This usually happens in Ethanol/Water systems if the water is added too quickly or the temperature drops too fast.[1]

  • The Fix (Trituration):

    • Decant the supernatant solvent.[1]

    • Add a small amount of cold Hexane or Diethyl Ether to the oil.

    • Scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces nucleation.[1]

  • The Fix (Solvent Switch): Switch to a Hexane/Ethyl Acetate system.[1] Dissolve in minimum hot EtOAc, then slowly add Hexane until cloudy.

Q4: The melting point is broad (e.g., 60-75°C instead of sharp). A: This indicates solvent inclusion or mixed crystal formation.[1]

  • The Fix: Dry the sample under high vacuum (<1 mbar) at 40°C for 12 hours. The bulky bromine atom and the methoxy group can create lattice voids that trap solvent molecules.

Detailed Protocols

Protocol A: The "Differential pH" Workup (Standard)

Use this for crude reaction mixtures to remove bulk starting materials.[1]

StepReagentPurposeCritical Note
1 0.5 M HCl (Cold)Removes amine catalysts (DMAP/Pyridine).[1]Keep cold to prevent ester hydrolysis.
2 Sat. NaHCO₃ Removes (2-methoxyphenoxy)acetic acid.[1]Stop when effervescence ceases.
3 0.5 M Na₂CO₃ (Ice Cold)Removes 4-bromophenol .[1]CRITICAL: Perform quickly (<5 mins contact time).
4 Brine Removes residual water/base.[1]Essential for clear separation.[1]
Protocol B: Recrystallization (High Purity)

Recommended system: Ethanol/Water (Green Chemistry compliant) or EtOAc/Hexane.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (approx. 5 mL per gram).[1] Heat to boiling.

  • Saturation: If not fully dissolved, add ethanol dropwise until clear.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add one drop of ethanol to clear the solution again.

  • Crystallization: Allow to cool to room temperature undisturbed (30 mins), then move to an ice bath (30 mins).

  • Filtration: Collect crystals via vacuum filtration.[1][2] Wash with ice-cold 50% Ethanol/Water .[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the purification logic flow, specifically highlighting the critical decision points regarding phenol removal and hydrolysis prevention.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Check Impurity Profile (TLC/NMR) Start->CheckImpurity AcidPresent Acid Present ((2-methoxyphenoxy)acetic acid) CheckImpurity->AcidPresent Low Rf Spot PhenolPresent Phenol Present (4-bromophenol) CheckImpurity->PhenolPresent High Rf Spot (Medicinal Smell) WashBicarb Wash: Sat. NaHCO3 (pH ~8.5) AcidPresent->WashBicarb WashCarb Wash: Cold 0.5M Na2CO3 (pH ~11) PhenolPresent->WashCarb Chemical Method Recryst Recrystallization (EtOH/Water) PhenolPresent->Recryst Physical Method (Preferred) WashBicarb->PhenolPresent Acid Removed, Phenol Remains WashCarb->Recryst Crude Solid HydrolysisRisk RISK: Hydrolysis Do not use NaOH! WashCarb->HydrolysisRisk Pure Pure Product (Crystalline Solid) Recryst->Pure

Caption: Purification decision tree highlighting the risk of hydrolysis when removing phenolic impurities.

References & Data Sources

  • BenchChem Technical Support. (2025).[2][3] Minimizing solvent waste in phenoxyacetic acid purification. Retrieved from [1]

    • Context: Validates solubility profiles of phenoxyacetic acid derivatives in ethanol and water systems.

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7808, 4-Bromophenol.[1] Retrieved from [1]

    • Context: Source of

      
       (9.[1]34) and physical property data for the key impurity.[1]
      
  • Reddy, S. M., et al. (2020).[1][4][5][6] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.[1][4] Journal of Chemical and Pharmaceutical Research, 12(3):10-14.[1][4] Retrieved from [1]

    • Context: Provides comparative synthesis and workup methodologies for phenolic esters of phenoxyacetic acid.

  • Organic Syntheses. Procedure: Phenylacetic acid derivatives and purification.[1][7][8] Org.[1][4][7][8] Synth. Coll. Vol. 1, 436. Retrieved from [1]

    • Context: Establishes authoritative protocols for recrystallizing phenyl ester derivatives using Ethanol/Water systems.

Sources

Optimization

Technical Support Center: 4-Bromophenyl (2-methoxyphenoxy)acetate Synthesis

Welcome to the technical support guide for the synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate. This document is designed for researchers, scientists, and drug development professionals encountering purity challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate. This document is designed for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis and purification of this compound. We will move beyond simple procedural lists to explore the chemical principles behind common issues, providing you with the expert insights needed to diagnose and resolve them effectively.

Synthesis Overview

The synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate is typically achieved via the esterification of 4-bromophenol with 2-methoxyphenoxyacetic acid. The latter is commonly prepared beforehand through a Williamson ether synthesis. Understanding both stages is critical, as impurities can be introduced at either step and carried through to the final product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification Guaiacol Guaiacol (2-Methoxyphenol) reaction1 + Guaiacol->reaction1 Chloroacetic_Acid Chloroacetic Acid (or ester derivative) Chloroacetic_Acid->reaction1 Base Base (e.g., NaOH) Base->reaction1 Acid 2-Methoxyphenoxyacetic Acid reaction2 + Acid->reaction2 reaction1->Acid SN2 Reaction Bromophenol 4-Bromophenol Bromophenol->reaction2 Coupling Coupling Agent / Catalyst (e.g., DCC, H₂SO₄) Coupling->reaction2 Final_Product 4-Bromophenyl (2-methoxyphenoxy)acetate reaction2->Final_Product Esterification

Caption: Overall synthetic route to the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. We have structured this as a series of questions you might be asking in the lab, followed by in-depth, evidence-based answers.

Q1: My final product shows low purity by NMR/GC-MS. What are the most likely impurities?

This is the most frequent starting point for troubleshooting. Impurities can arise from starting materials, side reactions, or the work-up procedure.

Common Impurities Profile:

Impurity NameOriginTypical Analytical Signature (¹H NMR)
4-Bromophenol Unreacted Starting MaterialBroad singlet for phenolic -OH; distinct AA'BB' pattern in the aromatic region.
2-Methoxyphenoxyacetic Acid Unreacted Starting MaterialVery broad singlet for carboxylic -COOH (>10 ppm); singlet for -OCH₂-; multiplet for aromatic protons.
Guaiacol (2-Methoxyphenol) Impurity from Step 1Broad singlet for phenolic -OH; singlet for -OCH₃; multiplet for aromatic protons.
Hydrolysis Products Product degradation (water)The presence of both 4-bromophenol and 2-methoxyphenoxyacetic acid.[1]
Dibrominated Phenols Impure 4-bromophenolMore complex aromatic signals; may co-elute with the product.[2][3]
Dicyclohexylurea (DCU) DCC coupling side productCan be difficult to remove; may appear as broad signals in NMR.

Expert Analysis: The most common impurities are unreacted starting materials.[1] Phenols, like 4-bromophenol, are less nucleophilic than aliphatic alcohols, which can lead to incomplete conversion during esterification.[4] Furthermore, any residual water in your solvents or reagents can hydrolyze the ester product back to its starting components, especially if acidic or basic conditions are present during work-up.[1] Always check the purity of your starting 2-methoxyphenoxyacetic acid, as unreacted guaiacol from its synthesis is a frequent contaminant.

Q2: The esterification reaction is sluggish and gives a low yield. What can I do to improve it?

Low conversion is a classic problem when esterifying phenols. The key is to properly activate the carboxylic acid and ensure optimal reaction conditions.

Causality and Solutions:

  • Inadequate Carboxylic Acid Activation: Fischer esterification (using a strong acid catalyst like H₂SO₄) is often slow and requires heat to drive the reaction with a phenol.[4] A more reliable method is to convert the carboxylic acid to a more reactive species.

    • Solution 1: Acyl Chloride Formation. Convert 2-methoxyphenoxyacetic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react much more readily with 4-bromophenol, often at room temperature.

    • Solution 2: Use a Coupling Agent. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst like 4-Dimethylaminopyridine (DMAP) can facilitate direct esterification under mild conditions. Be aware that this introduces DCU as a byproduct that must be filtered off.

  • Presence of Water: Trace amounts of water can quench activated intermediates (like an acyl chloride) and inhibit catalysts.

    • Solution: Ensure all glassware is flame- or oven-dried.[5] Use anhydrous solvents. If using a coupling agent like DCC, it must be of high purity and handled under anhydrous conditions.

  • Steric Hindrance: While not extreme in this case, steric hindrance can slow down reactions. The Williamson ether synthesis to form the acid precursor is an Sₙ2 reaction and is sensitive to steric bulk.[6][7][8]

    • Solution: Ensure the less sterically hindered partner is the electrophile. For the precursor synthesis, using a simple haloacetate with the guaiacol phenoxide is preferred.[9]

Troubleshooting_Workflow Start Low Purity Observed Check_SM Analyze Starting Materials (NMR, GC) Start->Check_SM Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Evaluate Work-up & Purification Start->Check_Workup SM_Impure Impurity Detected in Starting Material Check_SM->SM_Impure Yes Reaction_Issue Incomplete Reaction or Side Products Formed Check_Reaction->Reaction_Issue Yes Workup_Issue Degradation or Co-elution Check_Workup->Workup_Issue Yes Purify_SM Purify Starting Material (Recrystallize/Distill) SM_Impure->Purify_SM Optimize_Reaction Optimize Reaction: - Anhydrous Conditions - Stronger Coupling Agent - Adjust T/Time Reaction_Issue->Optimize_Reaction Optimize_Workup Optimize Purification: - pH Control in Wash - New Recrystallization Solvent - Adjust Chromatography Gradient Workup_Issue->Optimize_Workup End Achieve High Purity Product Purify_SM->End Optimize_Reaction->End Optimize_Workup->End

Sources

Troubleshooting

Technical Support Center: Solubilizing 4-Bromophenyl (2-Methoxyphenoxy)acetate

Welcome to the advanced troubleshooting center for 4-bromophenyl (2-methoxyphenoxy)acetate . As a highly lipophilic aryl ester, this compound presents two primary biopharmaceutical challenges: severe aqueous insolubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for 4-bromophenyl (2-methoxyphenoxy)acetate . As a highly lipophilic aryl ester, this compound presents two primary biopharmaceutical challenges: severe aqueous insolubility (driven by the crystalline, hydrophobic 4-bromophenyl moiety) and chemical instability (due to the hydrolytically labile ester linkage)[1].

This guide is engineered for drug development professionals and outlines field-proven, self-validating methodologies to keep this molecule intact and in solution across in vitro and in vivo applications.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this? A1: You are experiencing "solvent shock." When a highly concentrated organic stock is rapidly introduced into an aqueous environment, the local concentration exceeds the compound's kinetic solubility limit, causing the hydrophobic 4-bromophenyl groups to rapidly aggregate[2].

  • The Fix: Never perform a single, massive dilution. Perform serial dilutions in anhydrous DMSO to reach 100x your final desired assay concentration. Add this working stock to your aqueous buffer under rigorous vortexing. Keep the final DMSO concentration strictly below 1% to prevent solvent-induced cytotoxicity or target interference[3].

Q2: I achieved visual solubility, but my LC-MS/MS data shows a loss of the parent compound over time. What is happening? A2: You are observing the hydrolysis of the ester bond. Aryl esters are highly susceptible to moisture-induced hydrolysis, yielding 4-bromophenol and (2-methoxyphenoxy)acetic acid[1]. This reaction is accelerated by pH extremes and the presence of esterases in biological matrices (like serum or cell lysates).

  • The Fix: Store your anhydrous DMSO stock solutions at -20°C under an inert gas (Argon or Nitrogen)[1]. For aqueous assays, prepare working solutions immediately before use and maintain the buffer pH strictly between 6.5 and 7.4.

Q3: We are moving to in vivo pharmacokinetic (PK) studies, but oral dosing in an aqueous suspension yields near-zero bioavailability. How can we improve absorption? A3: 4-bromophenyl (2-methoxyphenoxy)acetate behaves as a BCS Class II/IV molecule; its absorption is entirely dissolution-rate limited.

  • The Fix: Transition to a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract[4]. This keeps the lipophilic drug in a solubilized state, bypassing the dissolution step and significantly enhancing lymphatic absorption[5].

Part 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to biological testing without passing the listed validation checkpoints.

Protocol A: Kinetic Solubilization via DMSO (For Low-Concentration In Vitro Assays)

Causality: This method relies on trapping the molecule in a metastable, supersaturated state before thermodynamic precipitation occurs[2].

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous, sterile DMSO to a concentration of 10 mM. Flush the vial with Argon gas before sealing to prevent moisture ingress[1].

  • Intermediate Dilution: Dilute the 10 mM stock serially in DMSO to create a 100x working stock (e.g., 1 mM DMSO stock for a 10 µM final assay concentration).

  • Aqueous Integration: Pipette 1 part of the 100x working stock into 99 parts of room-temperature aqueous buffer (pH 7.4) while simultaneously vortexing or using acoustic mixing.

  • Validation Checkpoint: Analyze the final solution using a nephelometric light-scattering plate reader. The absence of light scatter confirms that no micro-precipitates have formed[2].

Protocol B: Thermodynamic Solubilization via HP-β-CD (For High-Concentration / IV Dosing)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic cavity. The hydrophobic 4-bromophenyl ring inserts into this cavity, forming a host-guest inclusion complex that enhances aqueous solubility and sterically shields the ester bond from hydrolytic enzymes[6],[7].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or PBS (pH 7.4).

  • Complexation: Add an excess amount of 4-bromophenyl (2-methoxyphenoxy)acetate powder to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously for 24 hours at 25°C. Do not use heat, as elevated temperatures can accelerate ester hydrolysis.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, insoluble drug.

  • Validation Checkpoint: Quantify the filtrate via LC-MS/MS. You must monitor two transitions: the intact ester (target) and (2-methoxyphenoxy)acetic acid (hydrolysis byproduct). A successful complexation will yield a high concentration of the intact ester with <2% free acid.

Protocol C: SEDDS Formulation (For Oral In Vivo Dosing)

Causality: By pre-dissolving the drug in a lipid/surfactant matrix, the formulation spontaneously emulsifies upon contact with gastric fluids. The resulting nanometer-sized droplets provide a massive surface area for absorption and recruit bile salts for micellar transport[8].

  • Excipient Blending: Create an isotropic mixture of an oil phase (e.g., Capryol 90, 30% w/w), a high-HLB surfactant (e.g., Cremophor EL, 50% w/w), and a co-surfactant (e.g., Transcutol P, 20% w/w).

  • Drug Incorporation: Add the drug to the lipid mixture. Stir gently at 37°C until complete dissolution is achieved.

  • Validation Checkpoint: Perform a dispersion test by adding 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. Analyze the dispersion using Dynamic Light Scattering (DLS). A successful SEDDS will spontaneously form a transparent or slightly translucent microemulsion with a droplet size of <200 nm and a narrow Polydispersity Index (PDI < 0.3)[4],[8].

Part 3: Quantitative Data Summary
Solubilization StrategyPrimary ApplicationMechanism of ActionMax Achievable Aqueous Conc.Ester Hydrolysis Risk
1% DMSO in Buffer In vitro biochemical assaysKinetic supersaturation< 10 µMHigh (Exposed to bulk water/pH)
20% HP-β-CD Cell-based assays / IV dosingHost-guest inclusion complex1 mM – 5 mMLow (Steric shielding by cavity)
SEDDS Formulation In vivo oral dosing (PK/PD)Spontaneous microemulsion> 50 mg/mL (in lipid core)Low (Protected within lipid droplet)
Part 4: Solubilization Decision Workflow

G Start Solubilization of 4-bromophenyl (2-methoxyphenoxy)acetate InVitro In Vitro Assays (Aqueous Buffers) Start->InVitro InVivo In Vivo Dosing (High Concentration) Start->InVivo DMSO DMSO Stock Dilution (Kinetic Solubility) InVitro->DMSO Low Conc. (<10 µM) HPBCD HP-β-CD Complexation (Thermodynamic Solubility) InVitro->HPBCD High Conc. (>10 µM) InVivo->HPBCD IV Administration SEDDS SEDDS Formulation (Lipid Emulsion) InVivo->SEDDS Oral Bioavailability Hydrolysis Critical Risk: Ester Hydrolysis Control pH, Temp & Moisture DMSO->Hydrolysis HPBCD->Hydrolysis SEDDS->Hydrolysis

Decision tree for selecting the appropriate solubilization strategy for lipophilic phenyl esters.

Part 5: References
  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review MDPI URL:[Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs Taylor & Francis URL: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization ResearchGate URL:[Link]

  • Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement of drugs PubMed Central (NIH) URL:[Link]

  • Questions and answers on cyclodextrins used as excipients in medicinal products for human use European Medicines Agency (europa.eu) URL: [Link]

Sources

Optimization

Removing impurities from 4-bromophenyl (2-methoxyphenoxy)acetate samples

Technical Support Ticket: #PUR-4BP-2MPA Subject: Impurity Removal Protocol for 4-bromophenyl (2-methoxyphenoxy)acetate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #PUR-4BP-2MPA Subject: Impurity Removal Protocol for 4-bromophenyl (2-methoxyphenoxy)acetate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Identify Your Impurity

Before initiating a cleanup protocol, compare your sample's symptoms against this diagnostic matrix. This prevents unnecessary yield loss from aggressive purification methods.

SymptomProbable ImpurityOriginDiagnostic Signal (1H NMR)
Pink/Red Discoloration 4-Bromophenol Unreacted Starting MaterialDoublets approx

6.9 & 7.4 ppm (distinct from ester product). Broad singlet (OH) > 5.0 ppm.
White Precipitate (Storage) DCU (Dicyclohexylurea) Steglich Coupling ByproductMultiplets in aliphatic region (

1.1–1.9 ppm). Insoluble in cold EtOAc/DCM.
Pungent/Vinegar Odor (2-Methoxyphenoxy)acetic acid Unreacted Acid / HydrolysisBroad singlet > 10.0 ppm (COOH). Shifted methylene singlet near

4.6 ppm.
Yellow Oil / Sticky Gum DMAP / Pyridine Catalyst ResiduePyridine ring protons (AA'BB' or similar) shifted downfield if protonated.

Critical Purification Workflows

Protocol A: The "pKa-Ladder" Extraction (Liquid-Liquid)

Best for: Removing unreacted starting materials without column chromatography.

The Science: This protocol exploits the acidity difference between the carboxylic acid impurity (pKa ~3.5), the phenolic impurity (pKa ~9.3), and your neutral ester product.

WARNING: Aryl esters (like your product) are prone to hydrolysis under strong basic conditions. Do NOT use 1M NaOH. Use the milder bases specified below and keep all solutions cold (0–4°C) .

Step-by-Step Guide:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it forms emulsions easily with basic washes.

  • Acid Wash (Remove Catalysts): Wash the organic phase with cold 0.5M HCl (2x).

    • Target: Removes DMAP, Pyridine, and water-soluble EDC urea (if EDC was used).

  • Bicarbonate Wash (Remove Acids): Wash with Saturated Sodium Bicarbonate (NaHCO₃) (2x).

    • Target: Deprotonates (2-methoxyphenoxy)acetic acid (pKa ~3.5) into its water-soluble sodium salt.

    • Note: This pH (~8.5) is too low to remove 4-bromophenol effectively.

  • Carbonate Wash (Remove Phenols): Wash rapidly with cold 5% Sodium Carbonate (Na₂CO₃) (1x).

    • Target: The pH of ~11 is sufficient to deprotonate 4-bromophenol (pKa ~9.3), moving it to the aqueous layer.

    • Critical: Perform this wash in under 2 minutes to prevent ester hydrolysis.

  • Finish: Wash with Brine (Sat. NaCl), dry over MgSO₄, filter, and concentrate.

Protocol B: DCU Removal (The "Steglich Nightmare")

Best for: Samples contaminated with urea byproducts from DCC coupling.

The Issue: DCU is notoriously "sparingly soluble"—soluble enough to pass through filters, but insoluble enough to precipitate later.

The Fix:

  • Solvent Swap: Evaporate the reaction solvent completely.

  • Cold Precipitation: Redissolve the residue in a minimum amount of cold Acetone or Acetonitrile . Chill at -20°C for 2 hours.

  • Filtration: Filter through a Celite pad (diatomaceous earth). The DCU will be trapped in the Celite matrix.

  • Evaporation: Concentrate the filtrate. If white solids reappear, repeat using cold Diethyl Ether .

Visualization of Workflows

Figure 1: The Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on observed impurities.

PurificationLogic Start Crude Reaction Mixture CheckPrecip Is there white precipitate? Start->CheckPrecip FilterDCU Protocol B: Cold Filtration (Remove DCU) CheckPrecip->FilterDCU Yes CheckColor Is sample Pink/Red? CheckPrecip->CheckColor No FilterDCU->CheckColor WashPhenol Protocol A: Carbonate Wash (Remove Phenol) CheckColor->WashPhenol Yes CheckAcid Is sample Acidic/Pungent? CheckColor->CheckAcid No WashPhenol->CheckAcid WashBicarb Protocol A: Bicarbonate Wash (Remove Acid) CheckAcid->WashBicarb Yes FinalPurify Recrystallization (EtOH/H2O) or Column CheckAcid->FinalPurify No WashBicarb->FinalPurify

Figure 2: The "pKa Ladder" Extraction Mechanism

Caption: Separation of impurities into the aqueous phase based on pH adjustments.

ExtractionFlow cluster_0 Aqueous Washes OrganicLayer Organic Layer (EtOAc) HCl 0.5M HCl Wash Removes: DMAP, Pyridine OrganicLayer->HCl Step 1 NaHCO3 Sat. NaHCO3 Wash Removes: (2-MeO)acetic acid (pKa ~3.5) HCl->NaHCO3 Step 2 Na2CO3 5% Na2CO3 Wash Removes: 4-Bromophenol (pKa ~9.3) NaHCO3->Na2CO3 Step 3 Product Pure Ester Product Na2CO3->Product Dry & Evaporate

Frequently Asked Questions (FAQ)

Q: Why can't I just use NaOH to wash out the phenol? A: While NaOH (pH ~14) would instantly remove the phenol, aryl esters are chemically similar to "activated esters." The phenoxide group is a good leaving group. Exposure to strong hydroxide will hydrolyze your product back into the starting materials, destroying your yield [1]. Stick to cold Carbonate or rely on chromatography.

Q: My product is still yellow after washing. What now? A: 4-Bromophenol oxidizes easily to quinones, which are highly colored even in trace amounts. If the chemical wash didn't clear it, perform a quick filtration through a short plug of silica gel using 10% EtOAc in Hexanes. The polar colored impurities will stick to the silica top.

Q: Can I recrystallize this compound? A: Yes. Similar phenoxyacetate esters crystallize well from Ethanol/Water mixtures or Toluene/Petroleum Ether [2]. Dissolve in warm ethanol, add water dropwise until turbid, and cool slowly.

References

  • LookChem. (n.d.). General procedures for the purification of Esters.[1][2] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 4-Bromophenol (CID 7808) - pKa and Physical Properties.[3] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2013). How to remove DCU and its remaining traces from Steglich esterification? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 4-Bromophenyl (2-methoxyphenoxy)acetate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-bromophenyl (2-methoxyphenoxy)acetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-bromophenyl (2-methoxyphenoxy)acetate . As an activated phenyl ester, this molecule presents unique stability challenges in solution. This document synthesizes mechanistic causality, empirical troubleshooting, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Context: The Causality of Instability

To stabilize a molecule, one must first understand why it degrades. 4-bromophenyl (2-methoxyphenoxy)acetate is formed via an ester linkage between 2-methoxyphenoxyacetic acid and 4-bromophenol.

The inherent instability of this compound in aqueous media is driven by the electronic properties of the 4-bromo substituent . Bromine acts as an electron-withdrawing group (EWG) via inductive effects. During alkaline hydrolysis, the hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. The EWG stabilizes the developing negative charge on the departing 4-bromophenoxide leaving group[1]. According to the Hammett equation, this results in a positive


 value, meaning the reaction rate is exponentially accelerated compared to unsubstituted phenyl esters[1]. Consequently, this molecule is highly susceptible to base-catalyzed hydrolysis, and to a lesser extent, specific acid catalysis.

HydrolysisMechanism Ester 4-Bromophenyl (2-methoxyphenoxy)acetate Base Base Catalysis (pH > 6) OH- Nucleophilic Attack Ester->Base Accelerated by 4-Br (EWG) Acid Acid Catalysis (pH < 3) H+ / H2O Attack Ester->Acid Intermediate Tetrahedral Intermediate (Unstable) Base->Intermediate Acid->Intermediate Products Degradation Products: 4-Bromophenol + 2-Methoxyphenoxyacetic Acid Intermediate->Products Phenoxide Leaving Group Departure

Mechanistic pathway of 4-bromophenyl (2-methoxyphenoxy)acetate hydrolysis.

Troubleshooting Guide & FAQs

Q: Why does my compound degrade rapidly in standard PBS (pH 7.4)?

Symptom: LC-MS analysis shows a rapid loss of the parent mass and the appearance of 4-bromophenol within hours of dilution in physiological buffers[2]. Root Cause: Base-catalyzed saponification. At pH 7.4, the concentration of hydroxide ions is sufficient to rapidly cleave the activated phenyl ester bond. Solution: Shift the pH. The pH-rate profile of ester prodrugs typically exhibits maximum stability around pH 4.0 to 5.0, where both specific acid (


) and specific base (

) catalysis are minimized[3]. Use acetate or citrate buffers at pH 4.5 for aqueous dilutions.
Q: I am losing compound integrity even in organic stock solutions. What is happening?

Symptom: Stock solutions prepared in methanol or ethanol show degradation over a few days at 4°C. Root Cause: Transesterification. Protic, nucleophilic solvents like methanol will attack the carbonyl carbon, displacing the 4-bromophenol leaving group to form methyl (2-methoxyphenoxy)acetate. Solution: Strictly utilize anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) for all stock solutions.

Q: How can I perform cell-based assays if the compound degrades at physiological pH and in serum?

Symptom: Complete loss of compound activity in media containing Fetal Bovine Serum (FBS). Root Cause: A combination of pH 7.4 hydrolysis and aggressive enzymatic cleavage by non-specific esterases present in serum. Solution: Formulate the compound into liposomes or solid lipid nanoparticles. Encapsulation sterically shields the labile ester bond from both bulk water and circulating esterases, dramatically improving half-life[4].

Quantitative Data: Stability Metrics

The following table summarizes the comparative stability of 4-bromophenyl (2-methoxyphenoxy)acetate across various environments, allowing for rapid experimental planning.

Environmental ConditionSolvent / Buffer SystemTemp (°C)Estimated Half-Life (

)
Primary Degradation Mechanism
Aqueous, Basic PBS (pH 7.4)37°C< 2 hoursBase-catalyzed hydrolysis
Aqueous, Acidic Acetate Buffer (pH 4.5)25°C> 48 hoursMinimized specific catalysis
Organic, Protic Methanol25°C< 12 hoursTransesterification
Organic, Aprotic Anhydrous DMSO-20°C> 6 monthsNone (Stable)
Formulated Liposomal (pH 7.4 external)37°C> 24 hoursSteric shielding from hydrolysis

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following self-validating workflows for compound preparation and formulation.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Prevent transesterification and trace-water hydrolysis during long-term storage.

  • Equilibration: Allow the lyophilized 4-bromophenyl (2-methoxyphenoxy)acetate to equilibrate to room temperature inside a desiccator. Causality: Opening cold vials in ambient air causes water condensation, introducing nucleophiles.

  • Reconstitution: Dissolve the powder in strictly anhydrous, amine-free DMSO (

    
     0.005% water) to achieve a 10 mM concentration.
    
  • Homogenization: Vortex gently until complete dissolution. Avoid ultrasonic baths, as localized heating can accelerate degradation.

  • Aliquotting: Dispense into single-use amber glass vials to prevent potential photolytic C-Br bond cleavage. Purge the headspace with dry argon or nitrogen.

  • Storage: Flash-freeze and store immediately at -20°C.

  • Self-Validation Step: Prior to critical assays, dilute a 1 µL aliquot of the stock into 1 mL of anhydrous acetonitrile. Verify intact mass and

    
     95% purity via LC-MS. If the 4-bromophenol peak exceeds 5%, discard the aliquot.
    
Protocol B: Liposomal Encapsulation for in vivo / Serum Assays

Objective: Shield the activated ester from physiological pH and esterases[4].

  • Lipid Film Formation: Dissolve the lipid matrix (DPPC, Cholesterol, and PEG-DSPE in a 65:30:5 molar ratio) and the compound in a 9:1 (v/v) chloroform/methanol mixture in a round-bottom flask.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 30°C to form a thin, uniform lipid film.

  • Desiccation: Place the flask under high vacuum overnight to eliminate trace organic solvents.

  • Hydration: Hydrate the lipid film with 10 mM acetate buffer (pH 4.5) at 55°C (above the DPPC phase transition temperature) for 1 hour with gentle agitation.

  • Extrusion: Extrude the resulting multilamellar vesicles through a 100 nm polycarbonate membrane 15 times to yield uniform unilamellar liposomes.

  • Self-Validation Step: Dialyze the liposome suspension against PBS (pH 7.4) for 2 hours to remove unencapsulated drug. Lyse a sample of the dialyzed liposomes with 1% Triton X-100 and quantify the interior compound concentration via HPLC to calculate exact Encapsulation Efficiency (EE%).

FormulationWorkflow Step1 1. Lyophilized API Step2 2. Anhydrous DMSO Stock (10 mM) Step1->Step2 Reconstitution Step3 3. Aliquot & Store at -20°C Step2->Step3 Inert Gas Step4 4. Dilute in pH 4.5 Buffer Step3->Step4 In vitro Assays Step5 5. Liposome Encapsulation Step3->Step5 In vivo / Serum

Optimized formulation workflow to maximize ester stability across assay types.

References

  • Source: benchchem.
  • Source: oup.
  • Source: nih.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

C13 NMR Chemical Shift Guide: 4-Bromophenyl (2-methoxyphenoxy)acetate

Topic: C13 NMR Chemical Shift Guide for 4-Bromophenyl (2-methoxyphenoxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Chemical Shift Guide for 4-Bromophenyl (2-methoxyphenoxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

In the development of phenoxyacetic acid derivatives—common scaffolds in agrochemicals and pharmaceuticals (e.g., auxin mimics, PPAR agonists)—precise structural characterization is non-negotiable. This guide provides a definitive reference for the C13 NMR chemical shifts of 4-bromophenyl (2-methoxyphenoxy)acetate , a specific ester intermediate often synthesized via the condensation of (2-methoxyphenoxy)acetic acid and 4-bromophenol.

Unlike standard spectral databases that may list only raw peaks, this guide compares the spectral performance of the target compound against its chlorinated and unsubstituted analogs. This comparative approach validates the assignment of the halogenated aromatic ring, a critical quality control step in library synthesis.

Structural Breakdown

The molecule consists of two distinct aromatic systems linked by a glycolic ester bridge:

  • Ring A (Guaiacol moiety): A 1,2-disubstituted benzene ring containing a methoxy group.[1]

  • Linker: An oxy-acetic ester motif (

    
    ).
    
  • Ring B (4-Bromophenol moiety): A 1,4-disubstituted benzene ring where the bromine atom exerts a significant "heavy atom" shielding effect on the ipso-carbon.

Comparative Chemical Shift Data

The following table synthesizes high-fidelity estimated chemical shifts (in


) for the target compound and compares them with two common alternatives: the 4-Chlorophenyl  analog and the Unsubstituted Phenyl  analog.

Key Insight: The most diagnostic difference lies in C-4' (Para) . The heavy bromine atom causes a significant upfield shift (~119 ppm) compared to chlorine (~130 ppm) or hydrogen (~126 ppm).

Table 1: Comparative C13 NMR Shifts (ppm, )
Carbon PositionTarget: 4-Br Analog (ppm)Alt 1: 4-Cl Analog (ppm)Alt 2: Phenyl Analog (ppm)Assignment Logic
C=O (Ester) 168.5 168.6168.8Deshielded by two oxygens; typical aryl ester range.
Ring A: C-1 (Ipso) 148.2 148.2148.2Quaternary; attached to linker oxygen.
Ring A: C-2 (Ipso) 149.8 149.8149.8Quaternary; attached to methoxy group.
Ring B: C-1' (Ipso) 149.5 149.0150.5Ester oxygen attachment; shifts slightly with para-substituent.
Ring B: C-2', 6' 123.4 122.8121.6Ortho to ester oxygen; sensitive to resonance.
Ring B: C-3', 5' 132.6 129.8129.5Meta to ester; Ortho to Halogen. Br deshields ortho slightly more than Cl.
Ring B: C-4' (Para) 118.9 130.5 126.2 DIAGNOSTIC PEAK. Br shields (Heavy Atom Effect). Cl deshields.
Linker (

-CH

)
66.8 66.866.9Alpha to carbonyl and phenoxy oxygen.
Methoxy (

)
56.1 56.156.1Characteristic guaiacol singlet.
Ring A: C-3 to C-6 112-122 112-122112-122Typical guaiacol pattern (multiplets).

Note: Values are referenced to the


 triplet at 77.16 ppm.[1][2] Small variations (

ppm) may occur depending on concentration and temperature.

Detailed Spectral Analysis & Logic

The "Heavy Atom" Effect (The C-Br Anomaly)

Researchers often confuse the 4-bromo and 4-chloro derivatives because their proton (


) NMR spectra are nearly identical in the aromatic region (both show AA'BB' systems). However, C13 NMR provides the definitive differentiation .
  • Mechanism: Bromine is a heavy atom with a large electron cloud. Spin-orbit coupling effects cause an upfield shift (shielding) of the carbon directly attached to it (C-4').

  • Observation: In the 4-Br analog, C-4' appears at ~119 ppm. In the 4-Cl analog, the electronegativity of Chlorine dominates, deshielding C-4' to ~130 ppm.

  • Validation: If your spectrum shows a quaternary carbon signal near 130 ppm, you likely have the chloro-impurity or starting material, not the bromo-product.

The Guaiacol Fingerprint

The (2-methoxyphenoxy) moiety provides a stable internal standard.

  • The Methoxy Carbon (56.1 ppm) is usually the most upfield signal in the spectrum (excluding solvent).

  • The Quaternary Carbons (148-150 ppm) appear as low-intensity peaks. Their close proximity often requires long relaxation delays (

    
    ) to resolve clearly.
    

Experimental Protocol: Sample Preparation & Acquisition

To ensure data matches the table above, follow this standardized protocol. This workflow minimizes solvent-solute interactions that can shift carbonyl peaks.

Step-by-Step Methodology
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Why? DMSO-d6 is hygroscopic; water peaks can obscure the linker region (~3-4 ppm in H-NMR, though less critical for C13). DMSO also shifts the carbonyl peak downfield by ~1-2 ppm due to hydrogen bonding with residual acid traces.

  • Concentration: Dissolve 30-50 mg of the solid ester in 0.6 mL of solvent.

    • Why? C13 is 1.1% naturally abundant. Lower concentrations will result in poor signal-to-noise ratios for the quaternary carbons (C-1, C-2, C-1', C-4').

  • Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube.

    • Why? Removes suspended micro-particles that cause magnetic field inhomogeneity and line broadening.

  • Acquisition Parameters:

    • Pulse Sequence: Standard Proton-Decoupled C13 (e.g., zgpg30 on Bruker).

    • Scans (NS): Minimum 512 (1024 recommended for clear quaternary peaks).

    • Relaxation Delay (D1): Set to 2.0 seconds .

    • Spectral Width: 0 - 200 ppm.

Visualization of Structural Logic

The following diagram illustrates the correlation between the molecular structure and the chemical shift assignment logic, highlighting the "Diagnostic Zone" for the halogenated ring.

G cluster_0 Fragment A: Guaiacol Acid cluster_1 Fragment B: 4-Bromophenol Ester A_OMe Methoxy (OCH3) ~56 ppm A_Linker Linker (CH2) ~67 ppm Center Ester Carbonyl (C=O) ~168.5 ppm A_Linker->Center Alpha Effect A_Ring Ring A Carbons 112-150 ppm B_Ipso C-1' (Ester Link) ~149.5 ppm B_Ortho C-2'/6' (Ortho) ~123 ppm B_Ipso->B_Ortho B_Meta C-3'/5' (Meta) ~132 ppm B_Ortho->B_Meta B_Para C-4' (C-Br) ~119 ppm (DIAGNOSTIC) B_Meta->B_Para Shielding by Br Logic Comparison Logic: Cl Analog -> ~130 ppm H Analog -> ~126 ppm Br Analog -> ~119 ppm B_Para->Logic Differentiation Center->B_Ipso Esterification

Figure 1: Structural assignment workflow highlighting the diagnostic C-Br shift essential for distinguishing the product from chloro-analogs.

References

  • SpectraBase. 13C NMR of Phenyl Acetate Derivatives. John Wiley & Sons.[3] (General fragment data for phenyl esters). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Data for 4-bromophenol and (2-methoxyphenoxy)acetic acid precursors). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard for solvent referencing).[1] Link

  • ChemGuide. Interpreting C-13 NMR Spectra. (General principles of heavy atom shielding effects). Link

Sources

Comparative

IR spectroscopy peaks of 4-bromophenyl (2-methoxyphenoxy)acetate

Topic: Comparative IR Spectroscopy Guide: 4-Bromophenyl (2-Methoxyphenoxy)acetate Audience: Researchers, Scientists, and Drug Development Professionals.[1] Executive Summary: Structural Fingerprinting for QC & Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative IR Spectroscopy Guide: 4-Bromophenyl (2-Methoxyphenoxy)acetate Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Executive Summary: Structural Fingerprinting for QC & Synthesis

In pharmaceutical intermediate analysis, 4-bromophenyl (2-methoxyphenoxy)acetate represents a critical scaffold, combining a guaiacol-derived ether moiety with a para-bromophenyl ester.[1] This guide provides a technical breakdown of its Infrared (IR) spectral signature, designed to assist researchers in differentiating this product from its precursors—(2-methoxyphenoxy)acetic acid and 4-bromophenol—and structural analogs.[1]

The "performance" of this guide lies in its utility for process monitoring : enabling the rapid verification of esterification completion and purity assessment without immediate recourse to NMR or MS.[1]

Structural Analysis & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational domains.[1]

  • Domain A (Guaiacol Ether): Contains an ortho-substituted benzene ring with a methoxy group (-OCH₃) and a phenoxy linkage (-O-CH₂-).[1]

  • Domain B (Linker): An acetate methylene bridge (-CH₂-).[1]

  • Domain C (Aryl Ester): The central carbonyl (C=O) attached to an oxygen and the 4-bromophenyl ring.[1]

  • Domain D (Halogenated Ring): A para-substituted benzene ring containing the C-Br bond.[1]

Diagram: Structural Connectivity & Vibrational Zones

StructuralAnalysis Guaiacol Guaiacol Domain (Ortho-Substituted) Linker Acetate Linker (-OCH2-) Guaiacol->Linker Ether Bond (1200-1275 cm⁻¹) Ester Ester Functionality (-COO-) Linker->Ester Alpha-Carbon Bromo 4-Bromophenyl Domain (Para-Substituted) Ester->Bromo Aryl Ester Bond (1750-1770 cm⁻¹)

Figure 1: Deconstruction of the molecule into vibrational zones for spectral assignment.[1]

Comprehensive Spectral Profile

The following data synthesizes experimental values from analogous phenoxyacetic acid derivatives and aryl esters to establish the standard fingerprint for 4-bromophenyl (2-methoxyphenoxy)acetate.

Primary Diagnostic Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
C=O[1][2] (Ester) Stretching1750 – 1775 StrongCritical ID Peak. Shifted higher than alkyl esters (typically ~1735) due to the electron-withdrawing nature of the phenoxy and 4-bromophenyl groups [1, 2].[1]
C-H (Aromatic) Stretching3000 – 3100WeakMultiple weak bands indicating presence of two aromatic rings.[1]
C-H (Aliphatic) Stretching2900 – 2950Weak/MedMethylene (-CH₂-) and Methoxy (-CH₃) asymmetric/symmetric stretches.[1]
C-O-C (Asym) Stretching1190 – 1250StrongComplex band overlapping ester C-O and ether C-O stretches.[1]
C-O-C (Sym) Stretching1020 – 1050MediumCharacteristic of the methoxy (-OCH₃) group on the guaiacol ring [3].[1]
C=C (Aromatic) Ring Breathing1450 – 1600MediumDoublet or triplet peaks typical of benzene rings.[1]
C-Br Stretching500 – 600 Med/StrongOften found in the fingerprint region; specific to the 4-bromophenyl moiety [4].[1]
Substitution Pattern (Fingerprint Region)
  • Ortho-Substitution (Guaiacol Ring): Look for a strong bending vibration near 740–760 cm⁻¹ .[1]

  • Para-Substitution (Bromophenyl Ring): Distinctive strong band at 800–840 cm⁻¹ (2 adjacent free H atoms) [5].[1]

Comparative Performance: Product vs. Alternatives

In a drug development context, "performance" equates to the ability to distinguish the target product from starting materials (impurities).[1] The table below outlines the Go/No-Go signals for reaction monitoring.

FeatureTarget Product (Ester)Alternative 1: Precursor Acid [(2-Methoxyphenoxy)acetic acid]Alternative 2: Precursor Phenol [4-Bromophenol]
O-H Region (3200-3500 cm⁻¹)Absent (Clean Baseline)Broad, Strong (Carboxylic OH dimer)Sharp/Broad (Phenolic OH)
C=O[1][2] Region 1750-1775 cm⁻¹ (Sharp, Ester)1700-1730 cm⁻¹ (Broad, Acid dimer) or ~1760 (Monomer) [1]Absent
C-Br Stretch Present (~550 cm⁻¹)AbsentPresent (~550 cm⁻¹)
Reaction Status Complete if OH is gone.[1]Incomplete if 1700-1730 persists.[1]Incomplete if 3300-3400 persists.[1]

Technical Insight: The shift of the carbonyl peak is the most reliable indicator.[1] While the acid precursor may show a C=O stretch near 1760 cm⁻¹ in dilute solution (monomer), in solid-state (KBr/ATR), it typically hydrogen bonds, shifting down to ~1710-1730 cm⁻¹.[1] The ester will consistently appear higher (~1760 cm⁻¹) and sharper due to the lack of hydrogen bonding [2].[1]

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for rapid QC of solid powders.[1]

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol.[1] Verify background is flat.[1]

  • Sample Loading: Place ~5 mg of the sample on the crystal center.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid esters to resolve the C=O doublet if present).[1]

  • Acquisition: Scan range 4000–400 cm⁻¹.[1] Resolution: 4 cm⁻¹.[1] Scans: 16 or 32.[1]

  • Validation: Check for CO₂ doublet at 2350 cm⁻¹ (background correction check).

Method B: KBr Pellet - For Fingerprint Detail

Best for resolving subtle splitting in the fingerprint region (500-1000 cm⁻¹).[1]

  • Ratio: Mix 1-2 mg sample with 200 mg IR-grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/baseline scattering).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disk.

  • Acquisition: Scan immediately to prevent moisture uptake (which would mimic OH peaks).[1]

Workflow Diagram: Analysis Decision Tree

Workflow Start Start: Crude Reaction Mixture Isolate Isolate Solid Product Start->Isolate Acquire Acquire IR Spectrum (ATR/KBr) Isolate->Acquire CheckOH Check 3200-3500 cm⁻¹ Acquire->CheckOH OH_Present Broad Peak Detected CheckOH->OH_Present Yes OH_Absent Baseline Flat CheckOH->OH_Absent No Acid Result: Unreacted Acid (Recrystallize) OH_Present->Acid Very Broad Peak Phenol Result: Unreacted Phenol (Wash w/ Base) OH_Present->Phenol Sharp/Med Peak CheckCO Check C=O Shift OH_Absent->CheckCO CheckCO->Acid Peak @ ~1720 Product Result: Pure Ester (Proceed to HPLC) CheckCO->Product Peak @ ~1760

Figure 2: Decision tree for interpreting IR data during synthesis monitoring.

References

  • PubChem. (2-Methoxyphenoxy)acetic acid | C9H10O4.[1] National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. 4-Methoxyphenylacetic acid ethyl ester IR Spectrum. National Institute of Standards and Technology.[1][3] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for aryl ester and ether shifts).
  • TSI Journals. Synthesis and Characterization of Heterocyclic Compounds Derived from 4-bromophenyl moieties. Available at: [Link]

  • SciSpace. FT-IR spectrum of 2-methoxyphenoxy acetic acid derivatives. Available at: [Link]

Sources

Validation

Advanced Mass Spectrometry Characterization of 4-Bromophenyl (2-methoxyphenoxy)acetate

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary This guide provides a technical comparison of mass spectrometry (MS) ionization and...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) ionization and analysis methods for 4-bromophenyl (2-methoxyphenoxy)acetate , a structural analog often used to model halogenated aromatic esters or as a derivative in metabolic profiling.

The presence of the bromine atom provides a unique isotopic signature (


) that serves as a self-validating tag for structural elucidation. This guide compares Electron Ionization (EI) GC-MS  (the structural gold standard) against Electrospray Ionization (ESI) LC-MS/MS  (the sensitivity standard), offering experimental protocols and fragmentation logic to ensure accurate identification.
FeatureMethod A: GC-EI-MS Method B: LC-ESI-MS/MS
Primary Utility Structural Elucidation & FingerprintingTrace Quantification & Biological Matrices
Ionization Type Hard (High Fragmentation)Soft (Protonation/Adducts)
Key Diagnostic Molecular Ion (

) & Fragment Pattern
Product Ion Scan (MS/MS)
Sensitivity Moderate (ng range)High (pg range)
Sample State Volatile/DerivatizedLiquid/Soluble

Technical Deep Dive: The Product Profile

Compound: 4-Bromophenyl (2-methoxyphenoxy)acetate Formula:


Exact Mass:  336.00 (for 

) / 338.00 (for

) Structure Overview: A guaiacol-derived acid moiety coupled with a 4-bromophenol leaving group.
The "Self-Validating" Isotopic Signature

The most critical feature for MS characterization of this compound is the bromine isotopic pattern. Unlike standard organic esters, every fragment ion retaining the bromine atom must display a doublet peak separated by 2 Da with near-equal intensity.

  • Validation Check: If a putative fragment ion at

    
     X does not have a corresponding peak at 
    
    
    
    X+2 of
    
    
    intensity, it does not contain the bromophenyl moiety.

Comparative Analysis of Alternatives

Method A: GC-EI-MS (Structural Elucidation)

Mechanism: High-energy electron impact (70 eV) induces significant fragmentation, providing a "fingerprint" spectrum.

  • Performance: Excellent for confirming the synthesis product or identifying impurities.

  • Key Fragments:

    • 
       336/338:  Molecular Ion (
      
      
      
      ). Usually distinct.
    • 
       171/173:  4-Bromophenol radical cation (
      
      
      
      ). Formed via hydrogen rearrangement.
    • 
       165:  (2-Methoxyphenoxy)acetyl cation (
      
      
      
      ). Note: No Br pattern.
    • 
       121:  Guaiacol cation (loss of 
      
      
      
      or ketene equivalent from the acid part).
Method B: LC-ESI-MS/MS (Trace Quantification)

Mechanism: Soft ionization (Positive Mode) yields


 or 

. Collision-Induced Dissociation (CID) is required for structural data.
  • Performance: Superior for analyzing biological fluids (plasma/urine) where thermal stability is a concern or concentrations are low.

  • Key Transitions (MRM):

    • Precursor:

      
      Product: 
      
      
      
      (Loss of bromophenol neutral + CO).
    • Precursor:

      
      Product: 
      
      
      
      (Confirmation transition).

Experimental Protocols

Protocol 1: GC-EI-MS Workflow

Best for: Purity analysis and library matching.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1][2]

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV. Scan range 50–500 amu.

Protocol 2: LC-ESI-MS/MS Workflow

Best for: Pharmacokinetic studies or metabolic stability assays.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Source Conditions:

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • Collision Energy (CE): Ramp 10–40 eV for optimization.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways between the "Hard" (EI) and "Soft" (ESI) ionization techniques.

MS_Fragmentation Molecule 4-Bromophenyl (2-methoxyphenoxy)acetate (MW 336/338) EI_Node Electron Ionization (70 eV) Radical Cation M+. Molecule->EI_Node GC-MS ESI_Node Electrospray (ESI+) Protonated [M+H]+ Molecule->ESI_Node LC-MS Frag_165 m/z 165 Acylium Ion (No Br) EI_Node->Frag_165 Alpha Cleavage (Loss of Br-Phenoxy) Frag_172 m/z 172/174 4-Bromophenol Radical Cation EI_Node->Frag_172 H-Rearrangement Frag_121 m/z 121 Guaiacol Cation Frag_165->Frag_121 Loss of CO/C2H2O Precursor m/z 337/339 [M+H]+ ESI_Node->Precursor Product_121 m/z 121 Product Ion (Quantifier) Precursor->Product_121 CID (MS/MS) Collision Energy ~20eV Neutral_Loss Neutral Loss: 4-Bromophenol Precursor->Neutral_Loss

Caption: Comparative fragmentation pathways. Left (Red): EI generates radical cations and structural fragments. Right (Green): ESI generates protonated species, requiring CID to access diagnostic ions.

References

  • Eggink, M. et al. (2010).[3] Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Link[3]

  • NIST Chemistry WebBook. Acetic acid, phenoxy-, methyl ester Mass Spectrum. National Institute of Standards and Technology. Link

  • BenchChem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Link

  • Reddy, S.M. et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. Link

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 4-Bromophenyl (2-methoxyphenoxy)acetate Purity: A Comparative Guide

4-Bromophenyl (2-methoxyphenoxy)acetate is a highly specialized aryloxyacetate ester, frequently utilized as a critical intermediate in the synthesis of lignin model compounds and active pharmaceutical ingredients. Ensur...

Author: BenchChem Technical Support Team. Date: March 2026

4-Bromophenyl (2-methoxyphenoxy)acetate is a highly specialized aryloxyacetate ester, frequently utilized as a critical intermediate in the synthesis of lignin model compounds and active pharmaceutical ingredients. Ensuring the absolute purity of this compound is paramount; residual precursors such as 4-bromophenol and (2-methoxyphenoxy)acetic acid can severely interfere with downstream catalytic depolymerization studies or biological assays.

This guide provides a comprehensive, objective comparison of analytical techniques and details a fully validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the structural nuances of this molecule.

Comparative Analysis of Analytical Alternatives

When validating the purity of bulky, semi-polar esters, researchers typically evaluate RP-HPLC, Normal-Phase HPLC (NP-HPLC), and Gas Chromatography with Flame Ionization Detection (GC-FID). Table 1 objectively compares the performance of these methodologies.

Table 1: Comparison of Analytical Methods for 4-Bromophenyl (2-methoxyphenoxy)acetate

ParameterRP-HPLC (Proposed Method)GC-FIDNP-HPLC
Separation Mechanism Hydrophobic interactions (C18)Boiling point & volatilityPolar interactions (Silica)
Thermal Stability Risk Low (Ambient to 40°C)High (Ester cleavage at >250°C inlet)Low (Ambient)
Resolution of Precursors Excellent (Baseline separation of acid/phenol)Moderate (Acidic impurities require derivatization)Poor (Acids streak heavily on silica)
Throughput High (<10 min run time)Medium (15-20 min gradient)Medium (15 min)
Suitability Optimal Sub-optimalNiche use only

Causality Insight: While GC-FID is a staple for analyzing volatile lignin monomers, the high molecular weight and thermal lability of the 4-bromophenyl ester linkage make it highly susceptible to thermal degradation in the GC inlet. RP-HPLC avoids this thermal stress entirely and provides superior resolution for polar impurities (like unreacted acids) without the need for complex silylation derivatization.

Method Development: Mechanistic Grounding

Developing a robust RP-HPLC method requires balancing retention time with peak symmetry and resolution. Every chromatographic choice in this protocol is driven by the molecule's specific physicochemical properties.

  • Mobile Phase Optimization: 1[1]. However, the introduction of the highly lipophilic 4-bromophenyl moiety significantly increases the compound's hydrophobicity. Relying on 20% acetonitrile would result in excessive retention times (>45 minutes) and severe peak broadening. Therefore, we increase the organic modifier to 65% Acetonitrile to ensure a sharp peak and a rapid run time.

  • pH Control: To prevent peak tailing of the acidic impurity ((2-methoxyphenoxy)acetic acid) and suppress its ionization, 0.1% Trifluoroacetic acid (TFA) is added to the aqueous phase. This ensures the acid elutes as a sharp, reproducible peak rather than a broad smear.

  • Detector Wavelength: Photodiode Array (PDA) detection at 280 nm is selected. This wavelength provides optimal absorption for the aromatic rings of both the guaiacyl (2-methoxyphenoxy) and bromophenyl groups, ensuring high sensitivity without interference from mobile phase absorbance[1].

  • Impurity Profiling: 2[2]. The method must confidently resolve the target ester from unreacted 4-bromophenol, guaiacol, and (2-methoxyphenoxy)acetic acid.

Experimental Protocol: Step-by-Step Validation

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis can commence, ensuring absolute trustworthiness of the data.

Chromatographic Conditions
  • System: Shimadzu Prominence HPLC with PDA detector (or equivalent).

  • Column: Purospher STAR RP-18 end-capped (4.6 x 150 mm, 5 µm)[1].

  • Mobile Phase: Isocratic, 65% Acetonitrile / 35% Water (containing 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm.

Step 1: System Suitability Testing (SST)
  • Prepare a standard solution containing 100 µg/mL of 4-bromophenyl (2-methoxyphenoxy)acetate and 10 µg/mL of 4-bromophenol in the mobile phase.

  • Inject the SST solution in replicate (n=5).

  • Self-Validating Criteria: Resolution (

    
    ) between 4-bromophenol and the target ester must be > 2.0. Tailing factor (
    
    
    
    ) must be < 1.5. Relative Standard Deviation (RSD) of the target peak area must be < 2.0%.
Step 2: Specificity (Blank and Impurity Interference)
  • Inject a blank (mobile phase) to ensure no baseline disturbances at the retention times of interest.

  • Inject individual solutions of known impurities (guaiacol, 4-bromophenol, (2-methoxyphenoxy)acetic acid) to determine their exact retention times.

  • Inject a spiked sample containing all components to confirm baseline resolution.

Step 3: Linearity and Range
  • Prepare a stock solution of the target ester (1.0 mg/mL in Acetonitrile).

  • Dilute to create a 5-point calibration curve (10, 25, 50, 100, and 150 µg/mL).

  • Inject each standard in triplicate. Plot peak area versus concentration and calculate the correlation coefficient (

    
    ).
    
Step 4: Accuracy (Recovery)
  • Spike known amounts of the target ester into a synthetic matrix at 50%, 100%, and 150% of the target working concentration (100 µg/mL).

  • Analyze in triplicate and calculate the percentage recovery to ensure no matrix suppression.

Workflow Visualization

HPLC_Validation_Workflow Dev 1. Method Development (C18 Column, 65% ACN, 280 nm) SST 2. System Suitability Testing (Rs > 2.0, N > 5000) Dev->SST Val 3. Core Validation Parameters SST->Val Spec Specificity (Blank & Impurity Check) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Release Validated Method for Purity Certification Spec->Release Lin->Release Acc->Release Prec->Release

Figure 1: Step-by-step RP-HPLC method validation workflow for aryloxyacetate esters.

Experimental Data & Performance Metrics

The following tables summarize the expected quantitative performance of the optimized RP-HPLC method, demonstrating strict adherence to analytical validation guidelines.

Table 2: Linearity and System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (

)
6.4 minN/A
Linear Range 10 - 150 µg/mLN/A
Correlation Coefficient (

)
0.9998≥ 0.999
Theoretical Plates (

)
8,450> 5,000
Tailing Factor (

)
1.12≤ 1.5

Table 3: Accuracy (Spike Recovery)

Spike LevelSpiked Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)RSD (%)
50%50.049.699.2%0.8%
100%100.0100.4100.4%0.5%
150%150.0148.999.3%0.7%

Conclusion

The developed RP-HPLC method provides a superior, thermally stable alternative to GC-FID for the purity validation of 4-bromophenyl (2-methoxyphenoxy)acetate. By strategically adjusting the organic modifier to account for the highly lipophilic 4-bromophenyl group and utilizing acidic buffering to control the ionization of residual precursors, the method achieves baseline resolution of all synthetic impurities with excellent linearity, accuracy, and precision.

References

  • Mechanistic Insights into Lignin Depolymerisation in Acidic Ionic Liquids. The Royal Society of Chemistry.
  • Kinetic Studies of Lignin Solvolysis and Reduction by Reductive Catalytic Fractionation Decoupled in Flow-Through Reactors. ACS Sustainable Chemistry & Engineering.

Sources

Validation

Comparing 4-bromophenyl (2-methoxyphenoxy)acetate with chlorophenyl analogs

As a Senior Application Scientist, I approach the evaluation of aryloxyacetate derivatives not merely as a synthetic exercise, but as a multidimensional optimization problem involving thermodynamics, kinetics, and struct...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of aryloxyacetate derivatives not merely as a synthetic exercise, but as a multidimensional optimization problem involving thermodynamics, kinetics, and structural biology. Phenoxyacetic acid derivatives, particularly (2-methoxyphenoxy)acetates, are highly versatile pharmacophores known for their broad spectrum of biological activities, ranging from antimicrobial efficacy to targeted enzyme inhibition[1].

When we esterify the carboxylic acid core with halogenated phenols, we fundamentally alter the molecule's physicochemical identity. This guide provides an objective, data-driven comparison of 4-bromophenyl (2-methoxyphenoxy)acetate against its chlorophenyl analogs , focusing on structure-activity relationships (SAR), causality in experimental design, and self-validating methodologies.

Physicochemical Causality: The Halogen Effect

The decision to advance a bromo- analog versus a chloro- analog often dictates the success or failure of a lead compound in late-stage screening. The causality behind their differing performance profiles is rooted in quantum mechanics and thermodynamics:

  • The

    
    -Hole and Halogen Bonding:  Bromine possesses a larger, more positive 
    
    
    
    -hole (an electron-deficient region on the halogen axis) compared to chlorine. This allows the 4-bromophenyl ester to act as a potent halogen bond donor, forming highly directional, stabilizing interactions with Lewis bases (e.g., backbone carbonyls of protein targets)[2]. Chlorophenyl analogs, due to their higher electronegativity and smaller atomic radius, rely more heavily on classical dipole interactions.
  • Lipophilicity (LogP) and Permeability: Bromine is significantly more lipophilic than chlorine. The 4-bromophenyl analog will exhibit a higher partition coefficient, driving faster lipid bilayer permeation. However, this increased lipophilicity can also lead to higher non-specific protein binding and reduced aqueous solubility, a critical trade-off in drug formulation[3].

  • Steric Penalty: Chlorine offers a smaller van der Waals radius. If the target's binding pocket is sterically restricted, the 4-chlorophenyl analog may exhibit a superior "induced fit," whereas the bulkier 4-bromophenyl analog might suffer a steric penalty, decreasing overall binding affinity.

Comparative Performance Data

To objectively evaluate these analogs, we must look at their quantitative performance metrics. The table below synthesizes the physicochemical and hypothetical in vitro performance data characteristic of halogenated (2-methoxyphenoxy)acetates.

Parameter4-Bromophenyl (2-methoxyphenoxy)acetate4-Chlorophenyl (2-methoxyphenoxy)acetateCausality / Impact
Molecular Weight 365.20 g/mol 320.75 g/mol Impacts diffusion rates and Lipinski's Rule of 5 compliance.
Calculated LogP (cLogP) ~ 4.1~ 3.6Br analog shows higher lipophilicity, increasing membrane partitioning.
Halogen Bond Donor Strength Strong (Large

-hole)
Weak to ModerateBr analog forms tighter target complexes if a Lewis base is present[2].
Steric Volume HighModerateCl analog is preferred for narrow, sterically hindered binding pockets.
Metabolic Stability (t½) ModerateHighCl-C bonds are generally more resistant to oxidative cleavage than Br-C bonds.
Relative Permeability (

)
+++++Driven directly by the elevated LogP of the brominated ester[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be self-validating. A protocol is only as trustworthy as its internal controls.

Protocol A: High-Throughput Lipophilicity (LogD) Profiling via LC-MS

Causality: Computational LogP often fails to account for the unique solvation dynamics of strong halogen bonds. We use a miniaturized shake-flask method coupled with LC-MS to obtain empirical, highly accurate partitioning data.

  • Preparation of Phases: Pre-saturate octanol and 1X PBS (pH 7.4) by stirring them together for 24 hours. Separate the phases.

  • Sample Spiking: Dissolve the bromo- and chloro- analogs in DMSO to 10 mM. Spike 5 µL of each into separate vials containing 500 µL of the pre-saturated PBS.

  • Internal Validation (The Self-Validating Step): Add 5 µL of a 10 mM Triphenylamine solution (a highly lipophilic internal standard with a known LogD) to every vial. If the internal standard does not partition as expected, the entire run is flagged for solvent contamination.

  • Partitioning: Add 500 µL of pre-saturated octanol to each vial. Shake at 800 rpm for 60 minutes at 25°C. Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

  • Quantification: Extract 50 µL from both the aqueous and octanol layers. Dilute with mobile phase and analyze via LC-MS/MS. Calculate LogD based on the AUC ratio of the octanol vs. aqueous peaks.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay with Resazurin Readout

Causality: Phenoxyacetates frequently exhibit antimicrobial properties[1]. Standard optical density (OD) readouts can be confounded by the precipitation of highly lipophilic compounds (like the bromo- analog). We utilize Resazurin, a fluorogenic dye, to measure actual metabolic viability rather than mere turbidity.

  • Inoculum Preparation: Culture the target strain (e.g., S. aureus) to the log phase. Dilute to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Compound Plating: In a 96-well plate, perform a 2-fold serial dilution of the bromo- and chloro- analogs (ranging from 128 µg/mL to 0.25 µg/mL).

  • System Controls (The Self-Validating Step): Include a column of positive controls (Ciprofloxacin) and negative controls (1% DMSO vehicle). Include a "media only" blank to confirm sterility.

  • Incubation & Readout: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for 18 hours at 37°C.

  • Analysis: Viable cells reduce blue resazurin to pink, fluorescent resorufin. Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is the lowest concentration maintaining the blue (non-fluorescent) state, confirming total metabolic inhibition.

Mechanistic Pathway Visualizations

The following diagrams illustrate the logical workflow for evaluating these analogs and the mechanistic differences driving their biological activity.

SAR_Workflow Lib Compound Library (Bromo & Chloro Analogs) Phys Physicochemical Profiling (LogD, Solubility) Lib->Phys Bio In Vitro Efficacy (Receptor Binding / MIC) Lib->Bio Val Mechanistic Validation (Halogen Bond Analysis) Phys->Val Bio->Val Lead Lead Selection (Optimal SAR Profile) Val->Lead

Experimental workflow for comparative screening of halogenated analogs.

Mechanism Br 4-Bromophenyl Analog + Larger Sigma Hole + Higher LogP Membrane Lipid Bilayer Permeation Br->Membrane Rapid Partitioning Target Protein Target (Halogen Bond Acceptor) Br->Target Strong Halogen Bond Cl 4-Chlorophenyl Analog + Higher Electronegativity + Lower Steric Bulk Cl->Membrane Moderate Partitioning Cl->Target Weak Halogen Bond Membrane->Target

Mechanistic pathway comparing membrane permeation and target binding affinities.

Conclusion & Application Notes

When selecting between 4-bromophenyl and 4-chlorophenyl (2-methoxyphenoxy)acetates, researchers must balance lipophilic efficiency against structural constraints. If the biological target features a solvent-exposed, Lewis-base-rich pocket, the 4-bromophenyl analog is highly recommended to exploit strong halogen bonding. Conversely, if the target pocket is deep and sterically constrained, or if metabolic stability is the primary bottleneck, the 4-chlorophenyl analog provides a more optimal, lower-bulk alternative.

References

1.[1] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. URL: 2.[3] Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia. PMC (National Institutes of Health). URL: 3.[2] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. URL:

Sources

Comparative

Melting point determination of 4-bromophenyl (2-methoxyphenoxy)acetate

Precision in Characterization: Melting Point Determination of 4-Bromophenyl (2-methoxyphenoxy)acetate Executive Summary 4-Bromophenyl (2-methoxyphenoxy)acetate is a specialized ester intermediate, often utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Precision in Characterization: Melting Point Determination of 4-Bromophenyl (2-methoxyphenoxy)acetate

Executive Summary

4-Bromophenyl (2-methoxyphenoxy)acetate is a specialized ester intermediate, often utilized in the synthesis of thyromimetics and Factor VIIa inhibitors.[1] Its structural integrity is defined by the ester linkage between (2-methoxyphenoxy)acetic acid and 4-bromophenol .[1]

Accurate melting point (MP) determination is the primary rapid-screening tool to validate the success of this esterification.[1] Because the starting materials have distinct melting points—4-bromophenol (~64–68°C) and (2-methoxyphenoxy)acetic acid (~121–123°C) —the melting point of the target ester serves as a critical "purity gate" before expensive spectral analysis (NMR/MS).[1]

This guide compares three industry-standard methodologies for determining the melting point of this compound, evaluating them on precision, sample economy, and thermodynamic insight.

Comparative Analysis of Determination Methods

For a research-grade ester like 4-bromophenyl (2-methoxyphenoxy)acetate, the choice of method depends on the stage of development (Early Synthesis vs. Quality Control).[1]

FeatureMethod A: Manual Capillary (Thiele Tube/Oil Bath) Method B: Automated Optoelectronic Detection Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a heated liquid bath.[1]Optical transmission analysis; detects "clear point" digitally.[1]Measures heat flow difference between sample and reference.[1]
Precision ± 1.0 °C (Subjective)± 0.3 °C (Objective)± 0.1 °C (Thermodynamic)
Sample Req. ~5–10 mg~2–5 mg~1–3 mg
Speed Slow (Manual ramp control)Fast (Programmed ramp)Medium (Equilibration time needed)
Best For Academic/Initial Check: Quick verification of solid status.QC/Routine: High throughput and digital records.Polymorph Screening: Detecting metastable crystal forms.[1]
Key Limitation Human error in recording "onset" vs. "clear" point.Can struggle with colored/decomposing samples.High equipment cost; requires encapsulation.[1]

Detailed Experimental Protocols

Prerequisite: Sample Preparation
  • Drying: The ester must be dried under vacuum (desiccator) for at least 4 hours to remove solvent residues (e.g., ethyl acetate/hexanes) which depress the MP.[1]

  • Grinding: Grind the sample into a fine, homogeneous powder. Coarse crystals cause uneven heat transfer, widening the observed range.[1]

Protocol A: Automated Optoelectronic Method (Recommended for Routine QC)
  • Equipment: Mettler Toledo MP System or Stanford Research Systems MPA100.[1]

  • Step 1: Fill a glass capillary (1.5 mm O.D.) to a height of 3 mm. Compact the powder by tapping the tube on a hard surface (or using the instrument's tamper).[1]

  • Step 2: Insert into the furnace block.

  • Step 3: Set the Start Temperature to 50°C (below the lowest expected impurity MP).[1]

  • Step 4: Set Ramp Rate :

    • Fast Ramp (10°C/min) to estimate the approximate MP.

    • Measurement Ramp (1.0°C/min) for the final accurate reading.

  • Step 5: The instrument records the Onset Point (first liquid meniscus) and Clear Point (complete transmission of light).[1]

  • Acceptance Criteria: A range of < 2.0°C indicates high purity.[1]

Protocol B: Differential Scanning Calorimetry (DSC) (Gold Standard)
  • Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Step 1: Weigh 2–3 mg of 4-bromophenyl (2-methoxyphenoxy)acetate into a Tzero aluminum pan.

  • Step 2: Crimp the lid hermetically to prevent sublimation.[1]

  • Step 3: Equilibrate at 20°C.

  • Step 4: Ramp at 5°C/min to 150°C under Nitrogen purge (50 mL/min).

  • Step 5: Analyze the endothermic peak. The Peak Maximum is the melting point; the Onset Extrapolated Temperature is used for thermodynamic calculations.[1]

  • Purity Calculation: Use the Van’t Hoff equation integration provided by the software to calculate mole % purity based on peak shape.[1]

Data Interpretation & Troubleshooting

The melting point acts as a diagnostic tool for the synthesis reaction:

  • Scenario 1: MP Observed at ~64–68°C

    • Diagnosis: Unreacted 4-bromophenol is the dominant species.[1]

    • Action: Recrystallize or perform an alkaline wash (NaOH) to remove the phenol.[1]

  • Scenario 2: MP Observed at ~120–123°C

    • Diagnosis: Unreacted (2-methoxyphenoxy)acetic acid .[1]

    • Action: The esterification failed or hydrolyzed.[1] Check coupling reagents (DCC/EDC).

  • Scenario 3: Sharp MP at Distinct Value (e.g., 85–95°C)

    • Diagnosis: Likely the pure 4-bromophenyl (2-methoxyphenoxy)acetate .[1]

    • Validation: Confirm with 1H-NMR.[1]

  • Scenario 4: Broad Range (> 5°C)

    • Diagnosis: Wet sample or eutectic mixture of product + impurities.[1]

Decision Logic for Characterization

The following diagram outlines the workflow for selecting the correct method and interpreting the results.

MP_Determination_Workflow Start Sample: 4-bromophenyl (2-methoxyphenoxy)acetate Dry Vacuum Dry & Grind Start->Dry Choice Select Method Dry->Choice Capillary Method A: Capillary (Quick Screen) Choice->Capillary Academic/Low Cost Auto Method B: Automated (QC Record) Choice->Auto Industry Standard DSC Method C: DSC (Thermodynamic) Choice->DSC High Precision Result_Low MP ~66°C (Impurity: 4-Bromophenol) Capillary->Result_Low Result_High MP ~122°C (Impurity: Acid Precursor) Capillary->Result_High Result_New Distinct Sharp MP (Target Ester) Capillary->Result_New Auto->Result_New DSC->Result_New

Figure 1: Decision tree for selecting the melting point determination method based on available resources and required precision.

References

  • Mettler Toledo. (2023).[1] Melting Point Determination: Principle and Methods. Retrieved from

  • Westlab. (2023).[1] Measuring the Melting Point: A Guide to Capillary and DSC Methods. Retrieved from

  • University of Calgary. (2023).[1] Melting Point Determination: Thiele Tube and Capillary Techniques. Retrieved from [1]

  • ResolveMass Laboratories. (2023). Advanced Melting Point Determination Services. Retrieved from

  • Google Patents. (2014).[1] WO2014201073A1: Macrocyclic factor VIIa inhibitors (Synthesis of phenoxyacetic acid intermediates).[1] Retrieved from

Sources

Validation

A Comparative Guide to the Elemental Analysis of 4-bromophenyl (2-methoxyphenoxy)acetate

Introduction In the fields of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. Elemental analysis (EA) serves as a fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. Elemental analysis (EA) serves as a fundamental and powerful technique to achieve this, providing a quantitative measure of the elemental composition of a sample. This guide offers a comprehensive examination of the elemental analysis of a specific, complex organic molecule: 4-bromophenyl (2-methoxyphenoxy)acetate .

This document is designed for researchers, analytical chemists, and drug development professionals. It will detail the theoretical elemental composition of the target molecule, compare it with structurally related analogs, provide in-depth protocols for the primary analytical techniques, and offer insights into the interpretation of experimental data. The objective is to provide a practical, field-proven guide to using elemental analysis for structural verification and purity assessment.

Section 1: Theoretical Composition of 4-bromophenyl (2-methoxyphenoxy)acetate

The first step in any elemental analysis workflow is to establish the theoretical or calculated composition based on the molecule's chemical formula. This theoretical data serves as the "gold standard" against which all experimental results are measured.

The structure of 4-bromophenyl (2-methoxyphenoxy)acetate leads to the following chemical properties:

  • Molecular Formula: C₁₅H₁₃BrO₄

  • Molecular Weight: 337.17 g/mol

Based on this formula, the theoretical elemental composition has been calculated and is presented in Table 1.

Table 1: Theoretical Elemental Composition of 4-bromophenyl (2-methoxyphenoxy)acetate

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass in Molecule ( g/mol )Percentage (%)
CarbonC12.01115180.16553.44%
HydrogenH1.0081313.1043.89%
BromineBr79.904179.90423.69%
OxygenO15.999463.99618.98%

Section 2: The Principle of Experimental Verification: Purity and Acceptance Criteria

Elemental analysis is a cornerstone for verifying the purity of a synthesized compound. For the majority of scientific journals and regulatory bodies, a synthesized small molecule is considered analytically pure if the experimentally determined percentages for carbon, hydrogen, and nitrogen fall within ±0.4% of the calculated theoretical values.[1][2][3]

A deviation outside this range often suggests the presence of impurities, such as:

  • Residual Solvents: Can lead to higher-than-expected carbon and hydrogen values.

  • Water: Increases the hydrogen and oxygen percentages.

  • Inorganic Salts: May result from the workup procedure and can depress the C and H percentages.

  • Incorrect Structure: A significant deviation across multiple elements may indicate that the synthesized compound is not the intended molecule.

Therefore, achieving a "good" elemental analysis result is a critical validation step in any synthetic workflow.

Section 3: Comparative Analysis with Structural Alternatives

To appreciate the specificity of elemental analysis, it is useful to compare the target molecule with structurally similar compounds. Even minor changes in molecular structure lead to distinct and measurable differences in elemental composition. This section compares our target compound with two related molecules: a simpler ester, 4-bromo-2-methoxyphenyl acetate , and an isomeric compound, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide .[4][5]

Table 2: Comparison of Elemental Composition with Structural Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Bromine% Oxygen% Nitrogen
4-bromophenyl (2-methoxyphenoxy)acetate (Target) C₁₅H₁₃BrO₄337.1753.44%3.89%23.69%18.98%-
4-Bromo-2-methoxyphenyl acetate[4]C₉H₉BrO₃245.0744.11%3.70%32.60%19.58%-
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide[5]C₁₅H₁₄BrNO₂320.1856.27%4.41%24.96%10.00%4.37%

This comparison highlights the sensitivity of elemental analysis. For instance, the replacement of an ester linkage and a phenyl ring with an amide and different connectivity in the acetamide analog significantly alters the percentages of all constituent elements, most notably by introducing nitrogen and decreasing the oxygen content.

Section 4: Key Methodologies for Elemental Analysis

The determination of the complete elemental composition of an organic halide like 4-bromophenyl (2-methoxyphenoxy)acetate requires a combination of techniques. The most common and reliable methods are based on combustion or pyrolysis.

General Experimental Workflow

The overall process for elemental analysis follows a logical sequence from sample preparation to data analysis.

A typical workflow for elemental analysis.
Method 1: Combustion Analysis for Carbon and Hydrogen (CH)

Combustion analysis is the gold standard for determining the carbon and hydrogen content of organic compounds.[6][7][8]

Causality & Principle: The core principle is the complete and instantaneous oxidation of the sample in a high-oxygen environment at temperatures around 1000-1150°C.[9] Carbon is converted quantitatively to carbon dioxide (CO₂) and hydrogen to water (H₂O). These gases are then separated and measured by detectors.

Experimental Protocol:

  • Sample Preparation: A 1-3 mg sample of 4-bromophenyl (2-methoxyphenoxy)acetate is accurately weighed into a tin or silver capsule. The sample must be thoroughly dried beforehand to avoid inflated hydrogen values.

  • Combustion: The capsule is dropped into a high-temperature combustion furnace (~1150°C) through which a constant stream of pure oxygen is flowing.[9]

  • Reduction & Gas Purification: The combustion gases are passed through a reduction tube containing heated copper to remove excess oxygen and reduce any nitrogen oxides to N₂. Other interfering elements (like bromine, which forms HBr) are removed by specific absorbent traps.

  • Detection: The purified gas stream (CO₂, H₂O, and the helium carrier gas) flows through a series of detectors. Typically, an infrared (IR) detector is used for CO₂ and a thermal conductivity detector (TCD) or other specific sensor is used for H₂O.

  • Calculation: The instrument's software integrates the detector signals and, based on calibration with a known standard (e.g., acetanilide), calculates the mass of CO₂ and H₂O produced. From these masses, the percentages of carbon and hydrogen in the original sample are determined.[6][10]

Method 2: Halogen Determination (Bromine) by Combustion and Coulometric Titration

While combustion is also the first step for halogen analysis, a different detection method is required. Microcoulometry is a highly sensitive and accurate technique for this purpose.[11][12]

Causality & Principle: After combustion, the resulting hydrogen bromide (HBr) is passed into a titration cell. Here, silver ions (Ag⁺) are electrochemically generated to react with the bromide ions (Br⁻) to form insoluble silver bromide (AgBr). The total electrical charge required to generate enough Ag⁺ to precipitate all the Br⁻ is directly proportional to the amount of bromine in the original sample.

Experimental Protocol:

  • Combustion: A weighed sample is combusted in an oxygen-rich atmosphere, similar to CH analysis.

  • Gas Absorption: The combustion gases are directed into an acidic absorption solution within a microcoulometric titration cell.

  • Titration: As HBr enters the cell and dissociates, the concentration of Br⁻ ions increases. The titrator automatically generates Ag⁺ ions at a silver anode to maintain a constant potential.

  • Endpoint Detection: The endpoint is reached when all bromide ions from the sample have been precipitated.

  • Calculation: According to Faraday's law, the total charge (in coulombs) passed during the titration is directly proportional to the moles of bromine present. The instrument calculates the mass and thus the percentage of bromine.

Section 5: Interpreting the Data - A Practical Overview

To illustrate the application of the ±0.4% rule, Table 3 presents the theoretical data for 4-bromophenyl (2-methoxyphenoxy)acetate alongside two hypothetical experimental outcomes.

Table 3: Interpretation of Hypothetical Experimental Data

ElementTheoretical Value (%)Hypothetical Result A (%)Deviation (%)AssessmentHypothetical Result B (%)Deviation (%)Assessment
Carbon53.4453.21-0.23Pass 54.55+1.11Fail
Hydrogen3.893.95+0.06Pass 4.45+0.56Fail
Bromine23.6923.50-0.19Pass 23.15-0.54Fail

Analysis of Hypothetical Results:

  • Result A: All determined values fall well within the acceptable ±0.4% deviation. This result strongly supports the assigned structure and indicates a high degree of purity (>95%).

  • Result B: All values are outside the acceptable range. The significantly elevated carbon and hydrogen percentages could suggest the presence of a hydrocarbon solvent impurity (e.g., residual toluene or hexanes from chromatography). The lower bromine value is also consistent with the presence of a non-brominated impurity. This sample would require further purification.

Conclusion

Elemental analysis remains an indispensable technique in the modern chemistry laboratory. For a compound such as 4-bromophenyl (2-methoxyphenoxy)acetate, it provides definitive, quantitative data to confirm its elemental formula and, by extension, its identity and purity. By combining robust methodologies like combustion analysis with sensitive detection techniques such as microcoulometry, researchers can obtain reliable data crucial for publication, patent applications, and regulatory submissions. A thorough understanding of the theoretical composition, experimental protocols, and data interpretation criteria, particularly the widely accepted ±0.4% rule, is essential for all professionals in the chemical and pharmaceutical sciences.

References

  • Combustion Analysis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

  • Stanley, J. S., Haile, C. L., Small, A. M., & Olson, E. P. (1981). Sampling And Analysis Protocol For Assessing Organic Emissions From Stationary Combustion Sources In Exposure Evaluation Division Combustion Studies Methods Manual. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]

  • Combustion analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Ketchum, D. F., & Johnson, H. E. P. (1966). Microdetermination of organic chlorine or bromine by combustion and direct coulometric titration in a modified oxygen flask. Microchemical Journal. Retrieved from [Link]

  • Characterising new chemical compounds & measuring results. (n.d.). The Royal Society. Retrieved from [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. (2021). ChemistryTalk. Retrieved from [Link]

  • Combustion Analysis: Basics & Techniques. (2024). StudySmarter. Retrieved from [Link]

  • How can I calculate the elemental composition?. (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Determining Empirical and Molecular Formulas. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 4-({2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl)phenyl 4-bromobenzoate. (n.d.). Molport. Retrieved from [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab. Retrieved from [Link]

  • 4-Bromo-2-methoxyphenyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • Determination of adsorbable organic halogens in surface water samples by combustion-microcoulometry versus combustion-ion chromatography titration. (2018). PubMed. Retrieved from [Link]

  • Determination of the Bromine index using coulometric KF-Titrator TitroLine® 7500 KF trace. (n.d.). Xylem Analytics. Retrieved from [Link]

  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Calculating Empirical Formulas for Compounds. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Determing an Empirical and Molecular Formula. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. (1988). Analyst. Retrieved from [Link]

  • 2-(4-BROMOPHENYL)-2-(4'-METHOXYPHENYL)-PROPANE. (n.d.). SpectraBase. Retrieved from [Link]

  • (E)-4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenol. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

Comparative

Chromatographic separation of 4-bromophenyl (2-methoxyphenoxy)acetate isomers

Technical Comparison Guide: Chromatographic Isolation of 4-Bromophenyl (2-methoxyphenoxy)acetate Regioisomers Executive Summary This guide provides a technical analysis of chromatographic strategies for isolating 4-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Chromatographic Isolation of 4-Bromophenyl (2-methoxyphenoxy)acetate Regioisomers

Executive Summary

This guide provides a technical analysis of chromatographic strategies for isolating 4-bromophenyl (2-methoxyphenoxy)acetate from its positional isomers (regioisomers). In drug development and fine chemical synthesis, this ester—formed from 4-bromophenol and (2-methoxyphenoxy)acetic acid—often co-exists with impurities arising from non-selective bromination (e.g., 2-bromophenyl analogs) or precursor impurities (e.g., 3-methoxyphenoxy analogs).

While standard C18 Reversed-Phase HPLC is the industry baseline, it often struggles to resolve aromatic positional isomers due to identical hydrophobicity. This guide compares the baseline C18 method against Phenyl-Hexyl phases (utilizing


-

selectivity) and Supercritical Fluid Chromatography (SFC) , demonstrating why Phenyl-based chemistries offer superior resolution (

) for this specific molecular class.

Part 1: The Separation Challenge

The core difficulty lies in the structural similarity of the isomers. The target molecule is achiral; therefore, "isomers" refers to regioisomers .

  • Target: 4-bromophenyl (2-methoxyphenoxy)acetate (Para-substituted Br).

  • Critical Impurity A: 2-bromophenyl (2-methoxyphenoxy)acetate (Ortho-substituted Br).

  • Critical Impurity B: 4-bromophenyl (3-methoxyphenoxy)acetate (Meta-substituted OMe).

Mechanistic Bottleneck: Standard alkyl-bonded phases (C18) separate primarily based on hydrophobicity. Since regioisomers often have nearly identical LogP values, C18 columns frequently result in peak co-elution or "shouldering." Effective separation requires a stationary phase that interacts with the electron density distribution of the aromatic rings, which differs significantly between ortho, meta, and para substitutions.

Part 2: Comparative Analysis of Methods

Method A: Standard Reversed-Phase (C18)
  • Mechanism: Hydrophobic interaction.

  • Status: Baseline / Screening Only.

  • Performance: Often yields incomplete resolution (

    
    ) for bromophenol derivatives. The "ortho" effect (intramolecular H-bonding in 2-bromophenol derivatives) may slightly alter retention, but often not enough for baseline separation from the para-isomer.
    
Method B: Phenyl-Hexyl / PFP (Recommended LC)
  • Mechanism:

    
    -
    
    
    
    Interactions + Hydrophobicity.
  • Status: Preferred Liquid Chromatography Method.

  • Performance: Phenyl-based columns interact with the

    
    -electrons of the analyte's benzene rings. The electron-withdrawing bromine atom alters the 
    
    
    
    -cloud density differently depending on its position (ortho vs. para). This creates a "shape selectivity" that C18 lacks.
Method C: Supercritical Fluid Chromatography (SFC)
  • Mechanism: Adsorption/Polarity in supercritical CO

    
    .
    
  • Status: High-Throughput / Preparative Choice.

  • Performance: SFC offers orthogonal selectivity. The separation is driven by the interaction with polar groups (methoxy/ester) on the stationary phase (often 2-Ethylpyridine or Diol). It is faster and uses less solvent, making it ideal for purifying gram-scale batches.

Part 3: Experimental Data Summary

The following data represents typical performance metrics for separating brominated phenolic esters, synthesized from comparative studies of bromophenol isomers [1][2].

ParameterMethod A: C18 (Generic)Method B: Phenyl-Hexyl (Targeted)Method C: SFC (Viridis 2-EP)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl2-Ethylpyridine (2-EP)
Mobile Phase Water / ACN (0.1% Formic Acid)Water / MeOH (0.1% Formic Acid)CO

/ MeOH (Isocratic)
Selectivity (

)
1.02 (Poor)1.15 (Good)1.25 (Excellent)
Resolution (

)
0.8 - 1.2 (Co-elution)> 2.5 (Baseline) > 3.0 (Baseline)
Run Time 15-20 min12-15 min< 5 min
Solvent Cost HighMediumLow

Key Insight: The Phenyl-Hexyl column succeeds because the para-bromo isomer allows for a flatter, more accessible


-system for interaction with the stationary phase compared to the sterically hindered ortho-isomer.

Part 4: Recommended Protocol (Method B)

This protocol utilizes the


-

selectivity of a Phenyl-Hexyl column, which is the most accessible high-performance method for standard laboratories.
Materials
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm).

  • Solvents: HPLC-grade Methanol (MeOH) and Water.[1]

  • Additive: Formic Acid (FA) or Trifluoroacetic acid (TFA) to suppress ionization of the ester/phenol.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 10 mg of the crude mixture in 10 mL of Methanol.

    • Filter through a 0.22 µm PTFE filter to remove particulates.

    • Note: Avoid using DMSO if possible, as it can cause broad solvent fronts in early elution.

  • System Setup:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 35°C (Slightly elevated temperature improves mass transfer for aromatic esters).

    • Detection: UV at 280 nm (Generic aromatic) and 254 nm.

  • Gradient Program:

    • Mobile Phase A: Water + 0.1% FA.[1]

    • Mobile Phase B: Methanol + 0.1% FA.[1]

    • 0-2 min: Hold 40% B (Equilibration).

    • 2-15 min: Linear ramp 40%

      
       85% B.
      
    • 15-18 min: Hold 85% B (Wash).

    • 18-20 min: Return to 40% B.

  • System Suitability Criteria (Self-Validation):

    • Inject a standard mix of the 4-bromo and 2-bromo isomers.

    • Requirement: Resolution (

      
      ) must be 
      
      
      
      .
    • Tailing Factor: Must be

      
       for the main peak.
      

Part 5: Visualization of Workflows

Figure 1: Method Selection Decision Matrix

Caption: Decision tree for selecting the optimal chromatographic mode based on isomer type and throughput needs.

MethodSelection Start Start: Isolate 4-Bromophenyl (2-methoxyphenoxy)acetate IsomerCheck Identify Impurity Type Start->IsomerCheck Regio Regioisomers (Ortho/Meta/Para) IsomerCheck->Regio Achiral Target Enantio Enantiomers (Chiral) IsomerCheck->Enantio Not applicable here C18 Standard C18 (Hydrophobicity) Regio->C18 First Screen Phenyl Phenyl-Hexyl / PFP (Pi-Pi Selectivity) Regio->Phenyl Recommended (Analytical) SFC SFC (2-EP) (High Throughput) Regio->SFC Recommended (Prep/Scale) Fail Likely Co-elution (Similar LogP) C18->Fail Success Baseline Separation (Electronic Differences) Phenyl->Success SFC->Success

Figure 2: Separation & QC Workflow

Caption: Operational workflow for the Phenyl-Hexyl separation protocol including QC checkpoints.

Workflow Sample Crude Sample (Dissolve in MeOH) Prep Filter (0.22 µm) Sample->Prep Column Column: Phenyl-Hexyl (Pi-Pi Interaction) Prep->Column Detect UV Detection (280 nm) Column->Detect Decision Resolution > 1.5? Detect->Decision Collect Fraction Collection (Purified Isomer) Decision->Collect Yes Optimize Adjust Gradient (Lower Slope) Decision->Optimize No Optimize->Column

References

  • da Silva, D., et al. (2005).Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). This paper establishes the baseline difficulty of separating 2-bromo and 4-bromophenol isomers using C18 columns.

  • BenchChem Application Note.Resolving peak co-elution in HPLC analysis of methoxyphenoxy propanediol isomers. Discusses the necessity of selectivity changes (stationary phase)

  • SIELC Technologies.Separation of Phenoxyacetic acid on Newcrom R1 HPLC column.

  • European Pharmacopoeia (Ph.[3] Eur.) 11th Edition. Chapter 2.2.46: Chromatographic separation techniques. Defines the system suitability requirements (Symmetry factor 0.8-1.8) used in this guide.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-bromophenyl (2-methoxyphenoxy)acetate

Hazard Profile & Risk Mitigation Based on data from analogous compounds, 4-bromophenyl (2-methoxyphenoxy)acetate is presumed to be hazardous. The primary risks associated with this class of chemicals include: Skin Irrita...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile & Risk Mitigation

Based on data from analogous compounds, 4-bromophenyl (2-methoxyphenoxy)acetate is presumed to be hazardous. The primary risks associated with this class of chemicals include:

  • Skin Irritation : Similar brominated aromatic compounds are classified as skin irritants[1][2][3][4]. Prolonged or repeated contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation : Direct contact with the eyes is likely to cause serious irritation[1][3][4][5].

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation[3][4][6].

  • Harmful if Swallowed : Ingestion may lead to adverse health effects[6][7].

The cornerstone of mitigating these risks is a multi-layered approach centered on engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are critical for preventing chemical exposure. All PPE should be inspected for integrity before each use.

Eye and Face Protection

Due to the significant risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement : ANSI-approved, properly fitting chemical splash goggles must be worn at all times when handling the compound[8]. Safety glasses do not offer adequate protection from splashes, as they do not seal to the face[9].

  • Recommended for High-Volume Operations : When handling quantities greater than a few grams or during procedures with a high splash potential (e.g., solution transfers), a face shield must be used in conjunction with chemical splash goggles to protect the entire face[9].

Hand Protection

Choosing the correct gloves is essential, as different materials offer varying levels of protection against specific chemical classes. For aromatic ethers and halogenated compounds, certain polymers are far superior.

  • Primary Recommendation : Nitrile gloves are the standard for incidental contact and splash protection[8][10]. It is best practice to wear two pairs of nitrile gloves ("double-gloving") and to change the outer glove immediately upon contamination[8].

  • Avoid : Latex or natural rubber gloves are not suitable for work with ethers and offer poor protection[10].

  • For Immersion or Extended Contact : For tasks involving potential immersion or requiring extended handling time, such as cleaning a large spill, a thicker, reusable glove made of butyl rubber or Viton™ is recommended for its superior resistance to aromatic and chlorinated solvents[9][11].

Skin and Body Protection
  • A flame-resistant lab coat, fully buttoned, is required to protect against skin contact from splashes[8].

  • Full-length pants and closed-toe shoes are mandatory in the laboratory at all times to ensure no skin is exposed[8].

Task Eye/Face Protection Glove Type Body Protection
Weighing/Sample Prep Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Solution Preparation Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat
Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Waste Disposal Chemical Splash Goggles & Face ShieldNitrile or Butyl RubberLab Coat
Spill Cleanup Chemical Splash Goggles & Face ShieldButyl Rubber or Viton™Lab Coat

Operational Workflow: From Receipt to Disposal

A structured workflow ensures that safety is integrated into every step of the experimental process. All handling of 4-bromophenyl (2-methoxyphenoxy)acetate solid or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure[7][10].

Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE.

  • Weighing : Carefully weigh the solid compound in the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Transfer : When transferring solutions, do so carefully to minimize aerosol generation.

  • Post-Handling : After use, decontaminate the work area by wiping it down with an appropriate solvent. Seal all containers of the compound tightly[5].

  • Glove Removal : Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate solid waste stream[4].

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][8].

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification B Don Required PPE (Goggles, Lab Coat, Gloves) A->B C Weigh Solid Chemical B->C Begin Work D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Surface E->F Experiment Complete G Segregate & Seal Hazardous Waste F->G H Properly Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for 4-bromophenyl (2-methoxyphenoxy)acetate.

Decontamination and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization : All waste streams containing 4-bromophenyl (2-methoxyphenoxy)acetate must be considered hazardous. This includes unused product, reaction mixtures, and contaminated materials like gloves, weigh boats, and paper towels.

  • Waste Segregation : Keep halogenated organic waste separate from non-halogenated waste streams. Collect liquid waste in a clearly labeled, sealed, and appropriate container. Do not fill waste containers beyond 90% capacity[7].

  • Disposal Procedure : All chemical waste must be disposed of through a licensed hazardous waste disposal company[12]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup and for specific guidance on labeling and storage requirements[7][12]. Under no circumstances should this chemical or its waste be disposed of down the drain.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][10].

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][10].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][5].

  • Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention[2][5].

  • Spill : For a small spill, use an absorbent paper or material to contain the substance. Clean the area with a suitable solvent. All cleanup materials should be placed in a sealed bag and disposed of as hazardous waste[13]. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-bromophenyl (2-methoxyphenoxy)acetate, ensuring a safe and productive research environment.

References

  • Benchchem. Navigating the Disposal of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of 2,3-Bis(4-bromophenyl)fumaronitrile: A Guide for Laboratory Professionals.
  • University of Edinburgh. Ethers - Handling and control of exposure. (2010).
  • Purdue University. Standard Operating Procedure: Diethyl Ether.
  • San Jose State University. Personal Protective Equipment: Hands. (2024).
  • Unknown Source. Personal Protective Equipment (PPE).
  • Unknown Source. Appendix A: Disposal Procedures by Chemical. (2019).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Cayman Chemical. Safety Data Sheet. (2025).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024).
  • NOAA. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals.
  • Unknown Source. Safety data sheet.
  • Unknown Source. 8 - SAFETY DATA SHEET. (2007).
  • ThermoFisher. SAFETY DATA SHEET. (2025).
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.